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1-[(5-Bromothiophen-2-yl)methyl]-4-ethylpiperazine Documentation Hub

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  • Product: 1-[(5-Bromothiophen-2-yl)methyl]-4-ethylpiperazine
  • CAS: 414876-29-2

Core Science & Biosynthesis

Foundational

5-Bromo-2-Thiophenemethyl Piperazine: A Versatile Scaffold for Divergent Synthesis and Pharmacophore Optimization

Executive Summary In the landscape of modern medicinal chemistry, the 5-bromo-2-thiophenemethyl piperazine moiety (CAS 523981-55-7) represents a high-value "privileged structure." It serves a dual function: first, as a r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, the 5-bromo-2-thiophenemethyl piperazine moiety (CAS 523981-55-7) represents a high-value "privileged structure." It serves a dual function: first, as a robust intermediate for the rapid generation of diversity-oriented libraries via palladium-catalyzed cross-couplings; and second, as a bioactive pharmacophore where the thiophene ring acts as a lipophilic bioisostere to phenyl groups, and the bromine atom provides a specific halogen-bonding capability. This guide details the synthetic utility, structural rationale, and biological applications of this scaffold, tailored for drug discovery professionals.

Structural Rationale & Pharmacophore Analysis

The utility of this scaffold rests on three synergistic structural features that address common challenges in lead optimization: metabolic stability, receptor affinity, and synthetic modularity.

Thiophene as a Bioisostere

The thiophene ring is a classic bioisostere for the benzene ring. However, it offers distinct advantages:[1]

  • Electronic Effects: Thiophene is electron-rich (π-excessive), making it more susceptible to electrophilic attack but also allowing it to engage in unique

    
     stacking interactions with aromatic residues (e.g., Phe, Trp, Tyr) in protein binding pockets.
    
  • Lipophilicity & Size: Thiophene is slightly smaller and more lipophilic than benzene. This allows the scaffold to fit into tighter hydrophobic pockets where a phenyl group might clash sterically.

  • Metabolic Liability: While thiophenes can be metabolically active (S-oxidation), the substitution at the 2- and 5-positions (as in this scaffold) blocks the most reactive sites, significantly enhancing metabolic stability compared to unsubstituted thiophenes.

The Piperazine "Anchor"

The piperazine ring is ubiquitous in CNS and oncology drugs (e.g., Imatinib, Aripiprazole, Olanzapine).

  • Solubility: The basic nitrogens (pKa ~9.8 and ~5.6) are protonated at physiological pH, improving aqueous solubility—a critical parameter for oral bioavailability.

  • Receptor Interaction: The protonated nitrogen often forms a critical salt bridge with aspartate or glutamate residues in GPCR transmembrane domains (e.g., Asp3.32 in Dopamine D2 receptors).

The 5-Bromo Substituent: Synthetic Handle vs. Halogen Bonding

The 5-bromo position is the defining feature of this specific derivative.

  • Synthetic Handle: It serves as an excellent leaving group for Pd-catalyzed reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of aryl, heteroaryl, or amine groups to extend the pharmacophore.

  • Halogen Bonding (XB): In the absence of further substitution, the bromine atom can act as a Lewis acid (sigma-hole donor), forming linear, directional interactions with Lewis bases (carbonyl oxygens, nitrogens) in the target protein. This interaction can be comparable in strength to a weak hydrogen bond and is highly specific [1].[2]

Synthetic Methodologies

The synthesis of 5-bromo-2-thiophenemethyl piperazine derivatives typically follows two main strategies. The Reductive Amination route is preferred for its operational simplicity, high yields, and avoidance of potent lachrymators (like thienyl methyl bromides).

Protocol A: Reductive Amination (Standard Operating Procedure)

This protocol describes the coupling of 5-bromo-2-thiophenecarboxaldehyde with


-Boc-piperazine, followed by deprotection.

Reagents:

  • 5-Bromo-2-thiophenecarboxaldehyde (1.0 equiv)

  • 
    -Boc-piperazine (1.1 equiv)
    
  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (catalytic, 0.1 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask under

    
     atmosphere, dissolve 5-bromo-2-thiophenecarboxaldehyde (10 mmol) and 
    
    
    
    -Boc-piperazine (11 mmol) in anhydrous DCM (50 mL). Add catalytic acetic acid. Stir at Room Temperature (RT) for 1-2 hours. Checkpoint: Monitor by TLC for the disappearance of aldehyde.
  • Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 15 minutes to control exotherm.

  • Reaction: Allow the mixture to warm to RT and stir overnight (12-16 h).

  • Quench & Workup: Quench with saturated aqueous

    
    . Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc) to yield the Boc-protected intermediate.

  • Deprotection: Dissolve intermediate in DCM/TFA (4:1 ratio) or 4M HCl in Dioxane. Stir for 2 hours. Evaporate volatiles to yield the 5-bromo-2-thiophenemethyl piperazine as a salt.

Protocol B: Suzuki-Miyaura Cross-Coupling (Functionalization)

To utilize the 5-bromo "handle" for library generation:

Reagents:

  • 5-Bromo-2-thiophenemethyl piperazine derivative (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • 
     or 
    
    
    
    (5 mol%)
  • 
     (2M aqueous, 3.0 equiv)
    
  • Dioxane/Water (4:1)[3]

Methodology: Degas solvents thoroughly. Combine reagents in a sealed tube. Heat to 90-100°C for 4-12 hours. The bromine is replaced by the aryl group, creating a biaryl scaffold common in kinase inhibitors.

Synthetic Workflow Visualization

SynthesisWorkflow Start 5-Bromo-2- thiophenecarboxaldehyde Imine Imine Intermediate Start->Imine DCM, AcOH Amine N-Boc-Piperazine Amine->Imine Reduct STAB Reduction Imine->Reduct Protected Boc-Protected Scaffold Reduct->Protected Reductive Amination Deprotect TFA/HCl Deprotection Protected->Deprotect Final 5-Bromo-2-thiophenemethyl piperazine (Core) Deprotect->Final Suzuki Suzuki Coupling (Ar-B(OH)2) Final->Suzuki Lead Opt. Library 5-Aryl-Thiophene Library Suzuki->Library Diversity Gen.

Figure 1: Synthetic workflow for generating the core scaffold and subsequent library expansion.

Medicinal Chemistry Applications & SAR

The 5-bromo-2-thiophenemethyl piperazine scaffold is particularly relevant in targeting GPCRs (CNS disorders) and Kinases (Oncology).

Target Landscape
  • GPCRs (D2, 5-HT1A, 5-HT2A): The piperazine nitrogen acts as the primary basic center interacting with Asp3.32. The thiophene ring occupies the hydrophobic "orthosteric" pocket. The 5-bromo group can be modified to reach secondary binding pockets (e.g., extending towards the extracellular vestibule).

  • Tyrosine Kinases (EGFR, VEGFR): In kinase inhibitors, the thiophene often acts as a bridge between the hinge-binding motif and the solvent-exposed region. The piperazine tail improves solubility and can interact with ribose-pocket residues.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of modifications at key positions based on general literature trends for this pharmacophore [2, 3].

PositionModificationEffect on Activity / Property
Piperazine N4 Methyl / EthylIncreases basicity; improves BBB penetration (CNS).
Piperazine N4 Phenyl / HeteroarylTargets D2/5-HT receptors (Arylpiperazine class).
Linker Methyl (

)
Optimal flexibility. Extension to Ethyl often reduces potency.
Thiophene C5 Bromine (Br)Halogen bond donor; lipophilic; metabolic block.
Thiophene C5 Aryl (via Suzuki)Increases potency (hydrophobic pocket extension); reduces solubility.
Thiophene C5 Amine (via Buchwald)Alters electronics; potential H-bond donor/acceptor.
Signaling Pathway Interaction (GPCR Example)

GPCRPathway Drug Thiophene-Piperazine Ligand Receptor GPCR (D2/5-HT) Drug->Receptor Binding (Salt Bridge + Thiophene Pi-Stacking) GProtein G-Protein (Gi/Go) Receptor->GProtein Activation AC Adenylyl Cyclase GProtein->AC Inhibition (Gi) cAMP cAMP Levels AC->cAMP Decrease PKA PKA Signaling cAMP->PKA Downregulation Effect Antipsychotic/ Antidepressant Effect PKA->Effect Modulation

Figure 2: Mechanism of action for Thiophene-Piperazine derivatives in CNS signaling pathways.

Experimental Validation & Quality Control

To ensure scientific integrity, synthesized compounds must undergo rigorous characterization.

Self-Validating QC Protocols
  • 
    -NMR (400/500 MHz): 
    
    • Diagnostic Peak 1: Thiophene protons (two doublets around

      
       6.8 - 7.0 ppm).
      
    • Diagnostic Peak 2: Methylene linker (

      
      , 2H) around 
      
      
      
      3.6 - 3.8 ppm.
    • Diagnostic Peak 3: Piperazine protons (

      
      , 8H) around 
      
      
      
      2.4 - 3.5 ppm.
  • LC-MS (ESI+):

    • Expect characteristic isotopic pattern for Bromine (

      
       and 
      
      
      
      peaks of equal intensity). This confirms the presence of the 5-bromo substituent intact.
  • Purity:

    
     by HPLC (254 nm) required for biological testing.
    
Storage & Stability
  • Free Base: Store at -20°C under inert gas. Prone to oxidation over long periods.

  • HCl/TFA Salt: Hygroscopic but chemically stable. Store in desiccator at RT or 4°C.

References

  • Wilcken, R. et al. (2013).[4] Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry.

  • Romanelli, M. N. et al. (2023).[1] Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI - Pharmaceuticals.

  • BenchChem Technical Support. (2025). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. BenchChem.

  • Santa Cruz Biotechnology. (2024). 1-[(5-bromothien-2-yl)methyl]piperazine Product Data. SCBT. [5]

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Applications. Master Organic Chemistry.

Sources

Exploratory

CAS number and supplier for 1-[(5-Bromothiophen-2-yl)methyl]-4-ethylpiperazine

Synthesis, Supply Chain Strategy, and Quality Control Executive Summary & Chemical Identity 1-[(5-Bromothiophen-2-yl)methyl]-4-ethylpiperazine is a specialized heterocyclic building block frequently utilized in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Supply Chain Strategy, and Quality Control

Executive Summary & Chemical Identity

1-[(5-Bromothiophen-2-yl)methyl]-4-ethylpiperazine is a specialized heterocyclic building block frequently utilized in medicinal chemistry campaigns targeting GPCRs and kinase inhibitors.[1] Its structural motif combines a lipophilic, electron-rich 5-bromothiophene moiety (a bioisostere for para-bromophenyl) with a polar, basic ethylpiperazine solubilizing group.[1]

Supply Chain Status & CAS Designation

As of early 2026, this specific molecule is classified as a non-catalog / make-to-order intermediate in public chemical registries.[1] It does not have a widely established CAS number.[1] Researchers requiring this compound must procure it via custom synthesis or by reacting its two primary commercial precursors.[1]

Actionable Supply Strategy: Do not search for the final compound's CAS. Instead, source the following two precursors, which are commodity chemicals available from major global suppliers (Sigma-Aldrich, Enamine, BLDpharm, Combi-Blocks).

ComponentChemical NameCAS NumberRole
Precursor A 5-Bromo-2-thiophenecarboxaldehyde4701-17-1 Electrophile / Scaffold
Precursor B 1-Ethylpiperazine5308-25-8 Nucleophile / Solubilizer
Target 1-[(5-Bromothiophen-2-yl)methyl]-4-ethylpiperazineN/A (Custom)Final Product
Physicochemical Profile (Predicted)[1]
  • Molecular Formula: C₁₁H₁₇BrN₂S[1]

  • Molecular Weight: 289.24 g/mol [1]

  • LogP (Predicted): ~2.3 (Moderate Lipophilicity)[1]

  • pKa (Predicted): ~8.5 (Piperazine N4)[1]

Synthetic Pathway & Logic

The most robust, scalable, and atom-economic route to this target is Reductive Amination .[1]

Why this route?

  • Chemo-selectivity: It avoids the use of 2-(bromomethyl)-5-bromothiophene, which is chemically unstable (lachrymator) and prone to polymerization.[1]

  • Functional Group Tolerance: The reductive amination conditions (STAB or NaBH₃CN) are mild and will not reduce the aromatic bromine on the thiophene ring, preserving the handle for future cross-coupling reactions (Suzuki/Buchwald).[1]

Reaction Mechanism Visualization

The following diagram illustrates the convergent synthesis workflow, highlighting critical process controls.

G Aldehyde 5-Bromo-2-thiophenecarboxaldehyde (CAS: 4701-17-1) Imine Imine Intermediate (Transient) Aldehyde->Imine DCE, RT, 1h Amine 1-Ethylpiperazine (CAS: 5308-25-8) Amine->Imine Product Target Molecule C11H17BrN2S Imine->Product ReducingAgent NaBH(OAc)3 AcOH (Cat.) ReducingAgent->Product Reduction QC QC Validation (NMR, LCMS) Product->QC Purification

Figure 1: Convergent synthesis workflow via reductive amination. The imine forms in situ and is rapidly reduced to the stable amine.[1]

Experimental Protocol (Standard Operating Procedure)

Objective: Synthesis of 1-[(5-Bromothiophen-2-yl)methyl]-4-ethylpiperazine on a 10 mmol scale.

Reagents & Materials
  • 5-Bromo-2-thiophenecarboxaldehyde: 1.91 g (10.0 mmol)[1]

  • 1-Ethylpiperazine: 1.25 g (11.0 mmol, 1.1 eq)[1]

  • Sodium Triacetoxyborohydride (STAB): 3.18 g (15.0 mmol, 1.5 eq)[1]

  • Acetic Acid (Glacial): 0.60 g (10.0 mmol, 1.0 eq)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) - 40 mL.[1]

Step-by-Step Methodology
  • Imine Formation (Activation):

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-Bromo-2-thiophenecarboxaldehyde (1.91 g) in 40 mL of DCE.

    • Add 1-Ethylpiperazine (1.25 g) followed by Acetic Acid (0.60 g).

    • Checkpoint: Stir at room temperature for 30–60 minutes under Nitrogen atmosphere. This allows the equilibrium to shift toward the iminium species.[1]

  • Reduction:

    • Cool the mixture to 0°C (ice bath) to mitigate exotherms.

    • Add Sodium Triacetoxyborohydride (3.18 g) portion-wise over 10 minutes.

    • Remove the ice bath and allow the reaction to warm to room temperature.[1] Stir for 12–16 hours.[1]

    • Validation: Monitor by TLC (System: 5% MeOH in DCM). The aldehyde spot (Rf ~0.[1][2]8) should disappear, and a basic, iodine-active spot (Rf ~0.[1]3) should appear.[1]

  • Workup (Quenching):

    • Quench the reaction by slowly adding 30 mL of saturated aqueous NaHCO₃ solution.[1] Stir vigorously for 20 minutes until gas evolution ceases.

    • Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 20 mL).[1]

    • Combine organic phases and wash with Brine (30 mL).[1]

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude oil.[1]

  • Purification:

    • The crude material is often >90% pure.[1][2] For pharmaceutical grade (>98%), perform Flash Column Chromatography.[1]

    • Stationary Phase: Silica Gel (230-400 mesh).[1]

    • Eluent: Gradient of 0% to 5% Methanol in DCM (with 1% NH₄OH additive to reduce tailing).

Quality Control & Validation

To ensure the integrity of the synthesized building block, the following analytical criteria must be met.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
  • Thiophene Protons: Look for two doublets in the aromatic region (approx.[1] δ 6.8–7.0 ppm).[1] The coupling constant (J) should be ~3.8 Hz, characteristic of 2,5-disubstituted thiophenes.[1]

  • Benzylic Methylene: A sharp singlet at approx.[1] δ 3.7 ppm (2H, s, Ar-CH ₂-N).[1]

  • Piperazine Ring: Two multiplets at δ 2.4–2.6 ppm (8H).[1]

  • Ethyl Group: A quartet at δ 2.4 ppm (2H) and a triplet at δ 1.1 ppm (3H).[1]

LC-MS (Liquid Chromatography-Mass Spectrometry)[1]
  • Ionization Mode: ESI Positive (+ve).[1]

  • Target Mass:

    • [M+H]⁺: 289.0 and 291.0 (1:1 ratio).[1]

  • Interpretation: The presence of a 1:1 doublet peak pattern separated by 2 mass units is the definitive signature of a mono-brominated compound (⁷⁹Br and ⁸¹Br isotopes).[1] This confirms the bromine atom remains intact and was not dehalogenated during reduction.[1]

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1] Link[1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 743462 (Related Analog)." PubChem, 2024.[1][3][4] Link[1]

  • Sigma-Aldrich. "5-Bromo-2-thiophenecarboxaldehyde Product Specification." Merck KGaA, 2024.[1] Link

  • ECHA. "Registration Dossier: 1-Ethylpiperazine."[1] European Chemicals Agency, 2024.[1] Link

Sources

Foundational

Optimizing 5-HT Receptor Affinity: The Thiophene-Methyl-Piperazine Scaffold

Executive Summary The thiophene-methyl-piperazine moiety represents a privileged scaffold in the design of serotonergic modulators. Unlike direct aryl-piperazines (e.g., 1-phenylpiperazine), the insertion of a methylene...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiophene-methyl-piperazine moiety represents a privileged scaffold in the design of serotonergic modulators. Unlike direct aryl-piperazines (e.g., 1-phenylpiperazine), the insertion of a methylene (


) spacer between the thiophene ring and the piperazine nitrogen fundamentally alters the physicochemical and pharmacological profile of the ligand.

This guide provides a technical deep-dive into the design, synthesis, and evaluation of these derivatives. It distinguishes itself by focusing on the methylene linker's role in modulating pKa and receptor flexibility, a critical factor often overlooked in broader arylpiperazine studies.[1]

Part 1: The Pharmacophore & Rationale

The Structural Logic

The scaffold consists of three distinct pharmacophoric elements, each serving a specific function in the binding pocket of 5-HT receptors (specifically 5-HT1A and 5-HT2A).

DomainComponentFunction & Rationale
Head Group Thiophene Ring Bioisostere: Acts as a lipophilic bioisostere of the phenyl ring (as seen in BMS-series or Way-100635). Electronic: Electron-rich aromatic system capable of

stacking (T-shaped or parallel) with aromatic residues (e.g., Trp, Phe) in the receptor pocket.
Linker Methylene (

)
Basicity Switch: Unlike direct N-arylation, the methylene spacer prevents the delocalization of the N1 nitrogen lone pair into the aromatic system. This maintains the

character and basicity of the nitrogen, ensuring a strong salt bridge with the conserved Aspartate (Asp3.32) residue.
Tail Group Piperazine Scaffold: Provides the rigid chair conformation necessary to orient the "Tail" substituents (N4-position) toward the secondary binding pocket (specificity determinant).
Bioisosterism: Thiophene vs. Phenyl

The replacement of a phenyl ring with a thiophene reduces the aromatic surface area slightly but increases lipophilicity and metabolic susceptibility at the


-positions (unless blocked).
  • S-C-C Angle:

    
     (Thiophene) vs 
    
    
    
    (Phenyl). This geometric contraction allows the thiophene derivatives to fit into sterically constrained sub-pockets where phenyl analogues clash.

Part 2: Synthetic Pathways[1][2]

Two primary routes are employed.[2][3][4] Route A (Reductive Amination) is preferred for library generation due to mild conditions and high yields. Route B (Nucleophilic Substitution) is reserved for cases where the aldehyde precursor is unstable.

Workflow Diagram (Synthesis)

Synthesis_Workflow Start1 Thiophene-2-carboxaldehyde Step1 Imine Formation (Solvent: DCE/MeOH) Start1->Step1 Start2 N-Substituted Piperazine Start2->Step1 Intermediate Iminium Ion Species Step1->Intermediate - H2O Reagent Reducing Agent (NaBH(OAc)3) Reagent->Intermediate Product Thiophene-Methyl-Piperazine (Target Ligand) Intermediate->Product + Hydride (from Reagent) Validation Validation: 1H-NMR (CH2 singlet ~3.7 ppm) LC-MS (M+H) Product->Validation

Caption: One-pot reductive amination strategy for thiophene-methyl-piperazine synthesis.

Detailed Protocol: Reductive Amination

Reagents: Sodium triacetoxyborohydride (STAB), 1,2-Dichloroethane (DCE), Acetic Acid.[1]

  • Stoichiometry: Dissolve Thiophene-2-carboxaldehyde (1.0 eq) and N-substituted piperazine (1.1 eq) in DCE (0.1 M concentration).

  • Activation: Add catalytic Acetic Acid (1-2 drops) to protonate the imine intermediate. Stir for 30 mins at Room Temperature (RT) under

    
    .
    
  • Reduction: Add STAB (1.5 eq) portion-wise over 10 minutes. Note: STAB is preferred over

    
     to prevent reduction of the aldehyde to alcohol.
    
  • Quench: Stir for 4-12 hours. Quench with saturated

    
    .
    
  • Purification: Extract with DCM. The product is an amine; acid-base workup is highly effective.

Part 3: Structure-Activity Relationship (SAR)[4][6]

The affinity (


) for 5-HT receptors is highly sensitive to substitutions on the thiophene ring.
Thiophene Ring Substitution Effects
PositionSubstituentEffect on 5-HT1A AffinityMechanism
C-5 Halogen (Br, Cl) Increases Fills a hydrophobic pocket; Halogen bonding capability.
C-5 Methyl Neutral/Slight Decrease Steric bulk without electronic benefit.
C-3 Methoxy Decreases Steric clash with the receptor backbone near the salt bridge.
The "Tail" (N4-Piperazine Substituent)

The group attached to the distal nitrogen (N4) dictates selectivity.

  • Aryl (e.g., 2-methoxyphenyl): High 5-HT1A affinity (classic "long-chain arylpiperazine" profile).

  • Pyridine/Pyrimidine: Enhances 5-HT1A agonism but may introduce 5-HT2A antagonism.

  • Bulky bicyclics (e.g., Tetralin): Often shifts selectivity toward D2/D3 receptors, reducing 5-HT selectivity.[1]

Part 4: In Vitro Pharmacology (Protocols)[1]

To validate the ligand potential, a competitive radioligand binding assay is the gold standard.[1]

Radioligand Binding Assay (5-HT1A)

Objective: Determine


 values by displacing 

-8-OH-DPAT.

Materials:

  • Source: HEK-293 cells stably expressing human 5-HT1A receptors (or rat hippocampal homogenate).

  • Radioligand:

    
    -8-OH-DPAT (0.5 - 1.0 nM).
    
  • Non-specific Control: 10

    
    M Serotonin (5-HT).[2][5]
    

Step-by-Step Protocol:

  • Membrane Prep: Thaw membranes and dilute in Assay Buffer (50 mM Tris-HCl, 5 mM

    
    , pH 7.4).
    
  • Plating: In a 96-well plate, add:

    • 
       Test Compound (7 concentrations, log scale).[1]
      
    • 
       Radioligand.[2][4]
      
    • 
       Membrane suspension (
      
      
      
      protein).
  • Incubation: Incubate at 25°C for 60 minutes . Critical: Equilibrium must be reached.

  • Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.3% Polyethyleneimine (PEI) to reduce non-specific binding).

  • Wash: Wash 3x with ice-cold buffer.

  • Detection: Liquid Scintillation Counting.

5-HT1A Signaling Pathway Visualization

Understanding the downstream effect (Agonist vs. Antagonist) requires functional assays (cAMP or GTP


S). 5-HT1A is 

coupled.

Signaling_Pathway Ligand Thiophene-Methyl-Piperazine Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binding G_Protein G-protein (Gi/o) Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition (-) K_Channel GIRK Channel (K+ Efflux) G_Protein->K_Channel Activation (+) cAMP Decrease cAMP AC->cAMP Hyperpol Membrane Hyperpolarization (Neuronal Inhibition) K_Channel->Hyperpol

Caption: 5-HT1A Gi/o signaling cascade. Agonists inhibit Adenylyl Cyclase and activate GIRK channels.[1]

Part 5: Molecular Docking & Interaction[8][9]

To rationalize the SAR, we utilize molecular docking (e.g., using PDB ID: 7E2X or 7E2Y for 5-HT1A).

Key Binding Interactions
  • The Salt Bridge (Critical): The protonated N1-piperazine nitrogen forms a salt bridge with Asp116 (Asp3.32). The methylene linker allows the nitrogen to position perfectly for this interaction without steric strain.

  • Aromatic Sandwich: The thiophene ring occupies a hydrophobic cleft, interacting with Phe361 (6.[1]52) via edge-to-face or

    
     stacking.
    
  • Hydrogen Bonding: If the thiophene has a carbonyl or amide substituent (e.g., from Gewald synthesis derivatives), it may H-bond with Tyr390 .[1]

References

  • Feenstra, R. W., et al. (2006). "SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors."[6] Chemical & Pharmaceutical Bulletin.

  • Mishra, R., et al. (2021). "Synthesis and Pharmacological Study of Thiophene Derivatives."[1][7] International Journal of Pharmaceutical Quality Assurance.

  • Zhou, H., et al. (2024). "Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway."[1] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • BenchChem Protocols. "Application Notes and Protocols for Radioligand Binding Assays of CB2R/5-HT1AR Dual Agonists."

  • Mokrosz, J. L., et al. (1994). "Structure-affinity relationship studies on 5-HT1A receptor ligands.[1] 1. Heterobicyclic phenylpiperazines with N4-alkyl substituents." Journal of Medicinal Chemistry.

Sources

Exploratory

An In-Depth Technical Guide to the Solubility and Stability of Bromothiophene Piperazine Intermediates in Drug Discovery

Abstract Bromothiophene piperazine intermediates are a cornerstone in modern medicinal chemistry, serving as versatile scaffolds for a multitude of therapeutic agents. Their physicochemical properties, specifically aqueo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Bromothiophene piperazine intermediates are a cornerstone in modern medicinal chemistry, serving as versatile scaffolds for a multitude of therapeutic agents. Their physicochemical properties, specifically aqueous solubility and chemical stability, are paramount to the successful transition of a lead compound from discovery to development. Poor solubility can terminate a drug candidate's journey by hindering absorption and bioavailability, while instability compromises shelf-life, safety, and efficacy. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating and understanding the solubility and stability of this critical class of intermediates. We delve into the theoretical underpinnings, present field-proven experimental protocols, and offer actionable insights into the causality behind methodological choices, ensuring a robust and reliable characterization of these pivotal molecules.

The Critical Role of Bromothiophene Piperazine Intermediates

The fusion of a thiophene ring with a piperazine moiety creates a privileged structural motif in drug design. The thiophene ring, an aromatic heterocycle, is a bioisostere of the benzene ring, offering similar physicochemical properties but with a distinct electronic distribution that can modulate metabolic stability and receptor interactions.[1] Piperazine, a six-membered ring with two nitrogen atoms, is highly valued for its ability to serve as a versatile building block and for its basicity, which can be leveraged to improve aqueous solubility.[2][3] The addition of a bromine atom to the thiophene ring provides a key handle for synthetic elaboration through cross-coupling reactions, enabling the rapid generation of diverse chemical libraries.

However, the very features that make these intermediates attractive also present challenges. The aromatic, often lipophilic, character of the thiophene can contribute to poor aqueous solubility.[4][5] Furthermore, both the thiophene ring and the benzylic bromide-like structures can be susceptible to specific degradation pathways.[6] Therefore, a thorough and early assessment of solubility and stability is not merely a data collection exercise; it is a critical step in risk mitigation and a foundational pillar for successful drug development.

Quantifying and Understanding Solubility

Solubility is a crucial determinant of a drug's absorption and bioavailability.[3] For bromothiophene piperazine intermediates, which are often basic, solubility can be highly dependent on pH. It is essential to distinguish between two key types of solubility measurements: thermodynamic and kinetic.

Thermodynamic Solubility represents the true equilibrium concentration of a compound in a given solvent at a specific temperature and pressure.[7] It is the gold-standard measurement for understanding the intrinsic solubility of the most stable solid form of the compound.

Kinetic Solubility , in contrast, measures the concentration of a compound at the point of precipitation from a solution, typically when an organic stock solution (e.g., in DMSO) is introduced into an aqueous buffer.[8] This is often a higher value than the thermodynamic solubility and is particularly relevant for in vitro biological assays where compounds are introduced via a DMSO stock.[8][9]

Experimental Protocols for Solubility Determination

The shake-flask method is the benchmark for determining equilibrium solubility.[3][7]

Causality: This method ensures that the system reaches true equilibrium by allowing sufficient time for the dissolution of the solid and, if applicable, for any solid-state phase transformations to the most stable form.[7]

Methodology:

  • Preparation: Add an excess of the solid bromothiophene piperazine intermediate to a series of vials containing buffers at different, physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, 7.4).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[3]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step; centrifugation followed by filtration through a low-binding filter is recommended to avoid disturbing the sediment.[7]

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[3]

  • Solid-State Analysis: It is best practice to analyze the remaining solid using techniques like X-ray Powder Diffraction (XRPD) to confirm that the solid form did not change during the experiment (e.g., disproportionation of a salt to the free base).[7]

For early-stage discovery, a higher throughput method is often required to screen large numbers of compounds.

Causality: This assay rapidly assesses the concentration at which a compound precipitates from a DMSO stock solution into an aqueous buffer, mimicking the conditions of many biological screens.[8] Nephelometry measures the light scattered by suspended particles, providing a sensitive indication of precipitation.

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the intermediate in 100% DMSO.

  • Serial Dilution: In a microplate, perform serial dilutions of the stock solution with DMSO.

  • Aqueous Addition: Add a fixed volume of aqueous buffer (e.g., PBS, pH 7.4) to each well.

  • Incubation & Measurement: Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature. Measure the turbidity (light scattering) in each well using a nephelometer or a plate reader capable of measuring absorbance.

  • Data Analysis: The kinetic solubility is defined as the concentration at which the turbidity signal significantly increases above the background.

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear, tabular format.

Compound IDpHMethodTemperature (°C)Solubility (µg/mL)
BTP-Int-011.2Shake-Flask25> 1000
BTP-Int-017.4Shake-Flask2515.2
BTP-Int-017.4Nephelometry2585.5

Interpretation: The data for BTP-Int-01 clearly shows it is a basic compound with significantly higher solubility at low pH. The kinetic solubility is over 5-fold higher than the thermodynamic solubility, which is a common observation. This information is vital; it suggests that while the compound might appear soluble in an initial biological assay (kinetic), it may precipitate over time or have poor absorption in the neutral pH environment of the intestine (thermodynamic).

Strategies for Solubility Enhancement

For poorly soluble piperazine derivatives, several strategies can be employed:

  • Salt Formation: Converting the basic piperazine nitrogen to a salt (e.g., hydrochloride, mesylate) is a highly effective method to improve aqueous solubility.[10] A salt screening study is recommended to find the optimal salt form with the best balance of solubility and stability.[10]

  • Co-solvents: Using water-miscible organic solvents like DMSO or ethanol can increase solubility, but their concentration must be controlled in biological assays to avoid artifacts.[10]

  • Advanced Formulations: For challenging compounds, approaches like creating nanosuspensions or complexation with cyclodextrins can be explored.[10]

Assessing and Predicting Chemical Stability

The stability of an active pharmaceutical ingredient (API) and its intermediates is a non-negotiable quality attribute.[11] Stability studies are designed to understand how the quality of a substance changes over time under the influence of environmental factors such as temperature, humidity, and light.[11] For bromothiophene piperazine intermediates, particular attention must be paid to potential degradation pathways involving the thiophene ring and any reactive functional groups.

Common Degradation Pathways
  • Oxidation: The sulfur atom in the thiophene ring, despite its aromatic character, can be susceptible to oxidation, potentially forming sulfoxides or other degradation products.[1][12][13] This can be initiated by atmospheric oxygen, peroxides, or light.

  • Photodegradation: Thiophene-containing compounds can be reactive towards singlet oxygen, leading to self-degradation upon exposure to light.[12] This is a critical consideration for both synthesis and storage.

  • Hydrolysis: While the thiophene ring itself is generally stable to hydrolysis, other functional groups within the molecule (e.g., esters, amides) or the C-Br bond under certain conditions could be labile, especially at pH extremes.

Experimental Protocols for Stability Assessment

Forced degradation studies are a cornerstone of stability assessment, intentionally exposing the intermediate to harsh conditions to identify likely degradation products and establish the specificity of analytical methods.[14] These studies are mandated by ICH guidelines (specifically Q1A).[15][16][17]

Causality: By accelerating degradation, these studies provide a rapid understanding of the molecule's inherent stability and potential degradation pathways. This is crucial for developing a "stability-indicating" analytical method—one that can accurately separate and quantify the intact intermediate from all its potential degradation products.[14] The goal is typically to achieve 5-20% degradation.[15]

Methodology: A series of experiments are conducted, typically on a solution of the intermediate:

  • Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: 0.1 M NaOH at room or elevated temperature.

  • Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: The solid intermediate is stored at high temperature (e.g., 80°C), and a solution is refluxed.

  • Photostability: The solid or solution is exposed to a controlled light source that provides both UV and visible light, as per ICH Q1B guidelines (e.g., exposure to 1.2 million lux hours and 200 watt hours/m²).[14][16]

After exposure, each stressed sample is analyzed by a high-resolution analytical technique, typically LC-MS, to identify and quantify the parent compound and any degradants formed.

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment kinetic_sol Kinetic Solubility (Nephelometry) sol_data Solubility Data (pH-dependent profile) kinetic_sol->sol_data thermo_sol Thermodynamic Solubility (Shake-Flask) thermo_sol->sol_data decision Physicochemical Properties Acceptable? sol_data->decision forced_deg Forced Degradation (ICH Q1A) analytical_dev Stability-Indicating Method Dev (HPLC-UV/MS) forced_deg->analytical_dev stab_data Degradation Profile analytical_dev->stab_data stab_data->decision start New Bromothiophene Piperazine Intermediate start->kinetic_sol start->thermo_sol start->forced_deg proceed Proceed to Further Development decision->proceed Yes optimize Optimize Structure or Formulate decision->optimize No

Caption: Integrated workflow for assessing the solubility and stability of new intermediates.

Data Presentation and Interpretation

Forced degradation results are best presented in a summary table.

Stress Condition% Assay of Parent% DegradationMajor Degradants (m/z)
0.1 M HCl, 60°C, 24h98.51.5None significant
0.1 M NaOH, 25°C, 24h97.92.1None significant
3% H₂O₂, 25°C, 8h85.214.8[M+16]+
Light (ICH Q1B)91.38.7[M+16]+, other minor peaks
Heat (80°C, 72h)99.10.9None significant

Interpretation: This hypothetical data for BTP-Int-01 indicates that the molecule is most susceptible to oxidative and photolytic degradation, with a primary degradant observed corresponding to the addition of an oxygen atom ([M+16]+), likely forming a sulfoxide. The compound is relatively stable to acid, base, and heat. This knowledge is invaluable: it dictates that the synthesis and storage of this intermediate should be performed with protection from light and under an inert atmosphere to minimize oxidation.

Long-Term Stability Studies

While forced degradation provides a rapid snapshot, long-term stability studies are required to establish a re-test period or shelf life.[11][18] These studies involve storing the intermediate under defined conditions recommended by ICH guidelines (e.g., 25°C/60% RH and accelerated conditions of 40°C/75% RH) and testing it at specific time points over months or years.[18][19]

G cluster_oxidation Oxidation (H₂O₂, Light) cluster_hydrolysis Hydrolysis (Extreme pH) Parent Bromothiophene Piperazine Intermediate (BTP-Int-01) Oxidized Thiophene-S-oxide Degradant ([M+16]) Parent->Oxidized Major Pathway Hydrolyzed Minor Hydrolysis Products Parent->Hydrolyzed Minor Pathway

Caption: Potential degradation pathways for a bromothiophene piperazine intermediate.

Conclusion and Best Practices

A rigorous, early-stage evaluation of the solubility and stability of bromothiophene piperazine intermediates is a critical, value-adding activity in the drug discovery and development process. By understanding the fundamental physicochemical properties of these key building blocks, project teams can make informed decisions, mitigate risks associated with poor bioavailability and instability, and ultimately increase the probability of success for their drug candidates.

Key Recommendations for Researchers:

  • Characterize Early: Perform both kinetic and thermodynamic solubility measurements as soon as a promising intermediate is synthesized.

  • Embrace Stress: Conduct comprehensive forced degradation studies according to ICH guidelines to understand inherent liabilities and to develop robust, stability-indicating analytical methods.

  • Think Like a Formulator: Use solubility data to guide early formulation strategies, such as salt form selection.

  • Control the Environment: Based on stability data, implement appropriate controls during synthesis, purification, and storage, such as protection from light and oxygen.

  • Document Thoroughly: Maintain detailed records of all experimental conditions and results to support regulatory filings.

By integrating these principles and protocols into their workflows, scientists can ensure the integrity of their chemical matter and build a solid foundation for the development of safe and effective new medicines.

References

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Solubility of Things. Piperazine - Solubility of Things. [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • Al-Mokyna, H. A., et al. (2025, January 15). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. [Link]

  • ScienceDirect. (2021, December 15). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. [Link]

  • Pharmaguideline. (2011, June 12). Determination of Solubility in Pharmaceuticals. [Link]

  • MDPI. (2024, February 21). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Pharmaceutical Outsourcing. (2012, January 1). Forced Degradation to Develop Stability-indicating Methods. [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • IVAMI. Stability testing of Pharmaceutical products based on ICH Guide. [Link]

  • IJCRT.org. (2021, July 26). ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]

  • PMC (PubMed Central). (2023, May 16). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. [Link]

  • Rauchfuss Group. A New Pathway for Thiophene Ring Opening by Transition Metals. [Link]

  • SlideShare. Stability testing protocols. [Link]

  • ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]

  • SINTEF. Solid liquid solubility of piperazine. [Link]

  • ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • PMC (PubMed Central). (2025, February 5). Investigating the encapsulation of lead bromide perovskite with poly(3-bromothiophene) for improved aqua stability and enhanced fluorescence memory. [Link]

  • Pharmaceutical Technology. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • ICH. (2010, February 2). Q1A(R2) Guideline. [Link]

  • ResearchGate. Solubility and energy analysis for CO2 absorption in piperazine derivatives and their mixtures. [Link]

  • European Medicines Agency. (2025, April 11). ICH Q1 Guideline on stability testing of drug substances and drug products. [Link]

  • RSC Publishing. (2010, January 15). Analytical Methods. [Link]

  • ResearchGate. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. [Link]

  • OPUS at UTS. (2013, October 21). Analytical Methods. [Link]

  • Wikipedia. 3-Bromothiophene. [Link]

  • PubMed. A rapid spectrophotometric method for determination of piperazine. [Link]

  • JOCPR. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • PMC (PubMed Central). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

  • NTU Journal of Pure Sciences. (2022, September 18). A Review on Analytical Methods for Piperazine Determination. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Reductive Amination of 5-Bromothiophene-2-carboxaldehyde with 1-Ethylpiperazine

Abstract & Strategic Importance This application note details the synthesis of 1-((5-bromothiophen-2-yl)methyl)-4-ethylpiperazine via the reductive amination of 5-bromothiophene-2-carboxaldehyde with 1-ethylpiperazine. T...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

This application note details the synthesis of 1-((5-bromothiophen-2-yl)methyl)-4-ethylpiperazine via the reductive amination of 5-bromothiophene-2-carboxaldehyde with 1-ethylpiperazine.

This transformation is a high-value "linker synthesis" in medicinal chemistry. The resulting product contains two critical functional handles:

  • The Piperazine Ring: A privileged scaffold in GPCR ligands and kinase inhibitors, often used to modulate solubility and pharmacokinetic properties.

  • The 5-Bromo Thiophene Moiety: A robust electrophilic handle ready for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This protocol utilizes Sodium Triacetoxyborohydride (STAB) , a mild hydride donor that selectively reduces the intermediate iminium ion without reducing the starting aldehyde or the bromine handle.

Mechanistic Insight

Unlike primary amines, which form stable imines (Schiff bases), the reaction between a secondary amine (1-ethylpiperazine) and an aldehyde forms a positively charged iminium ion . This intermediate is unstable and exists in equilibrium.

The success of this protocol relies on the kinetic selectivity of STAB. STAB reduces the iminium ion significantly faster than it reduces the aldehyde, driving the equilibrium toward the product.

Reaction Pathway

ReductiveAmination Aldehyde 5-Bromothiophene- 2-carboxaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Condensation Amine 1-Ethylpiperazine (Secondary Amine) Amine->Hemiaminal Condensation Iminium Iminium Ion (Electrophilic Species) Hemiaminal->Iminium -H2O (Acid Cat.) Product Tertiary Amine Product Iminium->Product Reduction STAB STAB (H- Donor) STAB->Iminium Hydride Transfer

Figure 1: Mechanistic pathway showing the formation of the electrophilic iminium ion and its subsequent reduction by STAB.

Experimental Protocol

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1]Role
5-Bromothiophene-2-carboxaldehyde 191.051.0Electrophile / Scaffold
1-Ethylpiperazine 114.191.1Nucleophile
Sodium Triacetoxyborohydride (STAB) 211.941.4Selective Reducing Agent
Acetic Acid (AcOH) 60.051.0Catalyst (Promotes Iminium)
1,2-Dichloroethane (DCE) -Solvent0.2 M Concentration
Step-by-Step Procedure
Phase 1: Iminium Formation[2]
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Charge the RBF with 5-bromothiophene-2-carboxaldehyde (1.0 equiv) and 1,2-Dichloroethane (DCE) .

    • Note: DCM or THF can be used, but DCE is preferred for its stability and solubility profile in reductive aminations [1].[3]

  • Amine Addition: Add 1-ethylpiperazine (1.1 equiv) dropwise to the stirring solution.

  • Catalysis: Add Acetic Acid (1.0 equiv).

    • Critical: The acid protonates the hemiaminal hydroxyl group, facilitating water loss to generate the reactive iminium species.

  • Equilibration: Stir the mixture at Room Temperature (20–25 °C) for 30–60 minutes . This ensures sufficient concentration of the iminium ion prior to reduction.

Phase 2: Selective Reduction
  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in 3 portions over 15 minutes.

    • Observation: Mild effervescence may occur. The reaction is slightly exothermic; a water bath can be used if scaling up >10g.

  • Reaction: Stir at Room Temperature for 12–16 hours (Overnight).

    • Monitoring: Check progress via TLC or LC-MS. The aldehyde spot should disappear.

Phase 3: Work-up & Isolation
  • Quench: Slowly add saturated aqueous NaHCO₃ solution to the reaction mixture. Stir for 20 minutes to quench excess borohydride and neutralize the acetic acid.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x).

  • Wash: Combine organic layers and wash with Brine (1 x).

  • Drying: Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

  • Purification: The crude material is often pure enough (>90%) for the next step. If necessary, purify via flash column chromatography (SiO₂, DCM:MeOH 95:5 to 90:10).

Process Safety & Handling

  • 5-Bromothiophene-2-carboxaldehyde: Causes skin irritation and serious eye irritation.[4] Use in a fume hood.

  • STAB (Sodium Triacetoxyborohydride): Water-reactive. Releases hydrogen gas upon hydrolysis. Keep dry and handle under inert atmosphere.

  • DCE (1,2-Dichloroethane): Carcinogen and highly flammable. Avoid inhalation. If safety regulations prohibit DCE, Dichloromethane (DCM) is a viable alternative, though reaction rates may be slightly slower.

Analytical Validation

To confirm the success of the reaction, look for these key diagnostic signals in the ¹H NMR (CDCl₃) spectrum:

MoietyDiagnostic Signal (Approx.[5][4][6] ppm)Change from Starting Material
Aldehyde (-CHO) ~9.8 ppm (Singlet)Disappears completely.
Benzylic -CH₂- ~3.6 – 3.7 ppm (Singlet)Appears . This is the new C-N bond.
Thiophene Protons ~6.8 – 7.0 ppm (Doublets)Shift slightly upfield due to loss of the electron-withdrawing carbonyl.
Ethyl Group ~1.1 (Triplet) & ~2.4 (Quartet)Confirms presence of the piperazine tail.

LC-MS:

  • Target Mass: Calculated [M+H]⁺ = ~289.0/291.0 (Br isotope pattern 1:1).

  • Observation: A single peak with the characteristic bromine isotope split.

Troubleshooting Guide

IssueProbable CauseSolution
Incomplete Conversion Iminium ion formation is slow.Increase Acetic Acid to 1.5–2.0 equiv or extend the pre-stir time (Phase 1).
Aldehyde Reduction (Alcohol formation) Reducing agent is too reactive or added too fast.Ensure you are using STAB , not NaBH₄. Add STAB slowly.
Low Yield Product lost in aqueous layer during workup.The product is a tertiary amine and may be protonated. Ensure the quench pH is basic (> pH 9) before extraction.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[3][7][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[8]

  • Gribble, G. W. (1998). Sodium Triacetoxyborohydride.[3][7][8] Encyclopedia of Reagents for Organic Synthesis.

  • PubChem. (n.d.). 5-Bromothiophene-2-carboxaldehyde (Compound Summary). National Library of Medicine.

Sources

Application

Protocol for synthesizing 1-[(5-Bromothiophen-2-yl)methyl]-4-ethylpiperazine

Application Note: High-Efficiency Synthesis of 1-[(5-Bromothiophen-2-yl)methyl]-4-ethylpiperazine via Reductive Amination Part 1: Executive Summary & Strategic Rationale This protocol details the synthesis of 1-[(5-Bromo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of 1-[(5-Bromothiophen-2-yl)methyl]-4-ethylpiperazine via Reductive Amination

Part 1: Executive Summary & Strategic Rationale

This protocol details the synthesis of 1-[(5-Bromothiophen-2-yl)methyl]-4-ethylpiperazine , a critical tertiary amine scaffold often employed as a fragment in kinase inhibitors and GPCR ligands.

While this molecule can theoretically be synthesized via direct alkylation (using 2-(bromomethyl)-5-bromothiophene), this guide advocates for Reductive Amination using Sodium Triacetoxyborohydride (STAB).

Strategic Analysis: Why Reductive Amination?

  • Chemo-Selectivity: Direct alkylation with thiophene-methyl halides is prone to over-alkylation (formation of quaternary ammonium salts) and competes with the nucleophilicity of the second nitrogen in the piperazine ring. Reductive amination proceeds via a discrete iminium intermediate, ensuring mono-alkylation.

  • Safety & Stability: Halomethyl-thiophenes are often potent lachrymators and thermally unstable. The aldehyde precursor, 5-bromo-2-thiophenecarboxaldehyde , is stable, commercially available, and easier to handle.

  • Functional Group Tolerance: The use of STAB (

    
    ) allows the reaction to proceed under mild acidic conditions without reducing the bromine on the thiophene ring (a risk with stronger reducing agents like 
    
    
    
    ).

Part 2: Materials & Safety Profile

Reagents Table

ReagentCAS Registry #MW ( g/mol )Equiv.Role
5-Bromo-2-thiophenecarboxaldehyde 4701-17-1191.051.0Electrophile
1-Ethylpiperazine 5308-25-8114.191.1Nucleophile
Sodium Triacetoxyborohydride (STAB) 56553-60-7211.941.4Reducing Agent
Acetic Acid (Glacial) 64-19-760.051.0Catalyst
1,2-Dichloroethane (DCE) 107-06-298.96SolventReaction Medium

Critical Safety Advisories:

  • Thiophene Stench: Thiophene derivatives possess a characteristic sulfurous odor. All operations must be performed in a well-ventilated fume hood.

  • Borohydride Quench: STAB is milder than

    
    , but quenching still evolves Hydrogen gas (
    
    
    
    ). Ensure the reaction vessel is vented during the quench.
  • Aldehyde Storage: 5-bromo-2-thiophenecarboxaldehyde is air-sensitive.[1] Store under Nitrogen/Argon at 2-8°C to prevent oxidation to the carboxylic acid.

Part 3: Detailed Experimental Protocol

Phase 1: Imine Formation (In Situ)
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Charge the flask with 5-Bromo-2-thiophenecarboxaldehyde (1.91 g, 10.0 mmol) and anhydrous 1,2-Dichloroethane (DCE) (40 mL).

    • Note: DCM (Dichloromethane) can be substituted for DCE if a greener solvent profile is required, though reaction kinetics may be slightly slower.

  • Amine Addition: Add 1-Ethylpiperazine (1.25 g, 1.4 mL, 11.0 mmol) dropwise via syringe.

  • Catalysis: Add Glacial Acetic Acid (0.6 g, 0.57 mL, 10.0 mmol).

    • Mechanism:[2] The acid protonates the carbonyl oxygen, increasing electrophilicity and facilitating nucleophilic attack by the amine.

  • Equilibration: Stir the mixture at Room Temperature (20-25°C) for 30-60 minutes .

    • Checkpoint: The solution may turn slightly cloudy or change color (yellow/orange) as the iminium ion forms.

Phase 2: Selective Reduction
  • Reduction: Cool the mixture slightly to 0°C (ice bath) to mitigate exotherms, then add Sodium Triacetoxyborohydride (STAB) (2.97 g, 14.0 mmol) in 3 portions over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature. Stir for 12-16 hours (Overnight).

    • Process Control: Monitor by TLC (System: 5% MeOH in DCM). The aldehyde spot (

      
      ) should disappear. The product will be a polar spot (
      
      
      
      ) that stains with Ninhydrin or Dragendorff reagent.
Phase 3: Workup & Isolation
  • Quench: Carefully add saturated aqueous

    
      (30 mL) to the reaction mixture. Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Extraction: Transfer to a separatory funnel. Separate the organic layer.[3] Extract the aqueous layer with DCM (

    
     mL).
    
  • Washing: Combine organic layers and wash with Brine (30 mL).

  • Drying: Dry the organic phase over anhydrous

    
     , filter, and concentrate under reduced pressure (Rotavap) to yield the crude oil.
    
Phase 4: Purification
  • Flash Chromatography: Purify the crude residue using a silica gel column.

    • Eluent Gradient: 0%

      
       10% Methanol in Dichloromethane (with 1% 
      
      
      
      additive to prevent streaking of the tertiary amine).
  • Yield: Expected yield is 85-92% as a pale yellow oil or low-melting solid.

Part 4: Process Visualization

G Start Reagents: 5-Bromo-2-thiophenecarboxaldehyde + 1-Ethylpiperazine Intermediate Intermediate: Iminium Ion Formation (In Situ) Start->Intermediate DCE, AcOH RT, 1 hr Reduction Reduction Step: Add Na(OAc)3BH (STAB) Intermediate->Reduction 0°C to RT 12-16 hrs Workup Workup: NaHCO3 Quench DCM Extraction Reduction->Workup Complete Conversion (TLC Check) Product Final Product: 1-[(5-Bromothiophen-2-yl)methyl]-4-ethylpiperazine Workup->Product Flash Column (DCM/MeOH)

Figure 1: Step-by-step workflow for the reductive amination of 5-bromo-2-thiophenecarboxaldehyde.

Part 5: Validation & Characterization

To ensure the protocol was successful, compare analytical data against these expected values.

1H NMR (400 MHz,


) Expectations: 
  • Thiophene Ring: Two doublets in the aromatic region (

    
     6.8 - 7.0 ppm). The 5-bromo substitution pattern simplifies the spectrum to two distinct protons.
    
  • Benzylic Position: A sharp singlet around

    
     3.6 - 3.7 ppm (
    
    
    
    ). This confirms the reduction of the imine.
  • Piperazine Core: Two broad multiplets around

    
     2.4 - 2.6 ppm (
    
    
    
    ).
  • Ethyl Group: A quartet (

    
     ppm) and a triplet (
    
    
    
    ppm).

Troubleshooting Guide:

  • Issue: Incomplete conversion of aldehyde.

    • Solution: The imine formation equilibrium may be unfavorable. Add activated 3Å Molecular Sieves during Step 1 to scavenge water and drive the equilibrium forward before adding STAB.

  • Issue: Product streaking on TLC/Column.

    • Solution: The tertiary amine interacts with acidic silica sites. Ensure the eluent contains 1% Triethylamine or Ammonium Hydroxide .

References

  • Abdel-Magid, A. F., et al. (1996).[4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Sigma-Aldrich. (n.d.). "5-Bromo-2-thiophenecarboxaldehyde Product & Safety Data."

  • BenchChem. (2025).[6] "Application Notes and Protocols for Reductive Amination Reactions."

  • Organic Chemistry Portal. (n.d.). "Reductive Amination: Synthesis of Amines."

Sources

Method

Application Note: Optimized Buchwald-Hartwig Amination of 1-[(5-Bromothiophen-2-yl)methyl]-4-ethylpiperazine

[1] Executive Summary This guide details the protocol for performing Buchwald-Hartwig amination on 1-[(5-Bromothiophen-2-yl)methyl]-4-ethylpiperazine (referred to herein as Substrate-Br ). Coupling amino-functionalized b...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the protocol for performing Buchwald-Hartwig amination on 1-[(5-Bromothiophen-2-yl)methyl]-4-ethylpiperazine (referred to herein as Substrate-Br ).

Coupling amino-functionalized bromothiophenes presents a unique "double-edged" challenge in medicinal chemistry:

  • Catalyst Poisoning: The thiophene sulfur and the piperazine nitrogen can chelate Palladium (Pd), arresting the catalytic cycle.

  • Substrate Instability: Thiophenes are electron-rich, making them susceptible to hydrodebromination side-reactions under strong basic conditions.

This protocol utilizes 3rd Generation Buchwald Precatalysts (Pd-G3) to overcome these limitations, ensuring high yields (>85%) and minimal catalyst loading (<2 mol%).

Substrate Analysis & Strategic Design

The Substrate: 1-[(5-Bromothiophen-2-yl)methyl]-4-ethylpiperazine[1]
  • Core Reactivity: The C–Br bond at the 5-position of the thiophene ring is the site of Oxidative Addition (OA). While 2-bromothiophenes generally undergo OA faster than bromobenzenes, the resulting Pd(II) species is prone to forming stable, non-reactive

    
    -S-bound complexes.
    
  • Distal Interference: The N-ethylpiperazine tail is a tertiary amine. While it cannot compete as a nucleophile, it acts as a Lewis base that can saturate the coordination sphere of Pd, especially in non-polar solvents.

Catalyst Selection Strategy

To mitigate sulfur poisoning, the ligand must be bulky enough to prevent the thiophene sulfur from binding to the metal center while remaining electron-rich to facilitate Oxidative Addition.

  • Primary Recommendation: BrettPhos Pd G3 or RuPhos Pd G3 .

    • Why? These precatalysts activate rapidly at mild temperatures, preventing the induction period where catalyst decomposition often occurs. The bulky biaryl backbone of BrettPhos/RuPhos creates a "protective shell" around the Pd, sterically precluding sulfur coordination.

  • Alternative: Xantphos Pd G3 .

    • Why? The wide bite angle of Xantphos favors Reductive Elimination, crucial for sterically hindered amine partners.

Base & Solvent Architecture
  • Base: Cs₂CO₃ (Cesium Carbonate) is preferred over NaOtBu.

    • Reasoning: Strong alkoxide bases like NaOtBu promote

      
      -hydride elimination and hydrodehalogenation (replacing -Br with -H) on electron-rich thiophenes. Cs₂CO₃ is milder and compatible with sensitive functional groups.
      
  • Solvent: 1,4-Dioxane or t-Amyl Alcohol .

    • Reasoning: These solvents solubilize the polar piperazine tail better than Toluene, preventing the precipitation of the substrate which can lead to stalled reactions.

Mechanistic Pathway & Challenges[2]

The following diagram illustrates the catalytic cycle, highlighting the specific "Trap States" caused by the thiophene moiety.

BuchwaldMechanism Pd_Pre Pd-G3 Precatalyst Pd_0 Active L-Pd(0) Pd_Pre->Pd_0 Activation (Base/Heat) OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) Pd_0->OxAdd + Substrate-Br AmineBind Amine Binding & Deprotonation OxAdd->AmineBind + HNRR' / Base SulfurTrap TRAP: Thiophene S-Pd Coordination (Catalyst Poisoning) OxAdd->SulfurTrap Low Steric Bulk Ligand RedElim Reductive Elimination (C-N Bond Formation) AmineBind->RedElim Dehalo SIDE REACTION: Hydrodebromination AmineBind->Dehalo Strong Base (NaOtBu) RedElim->Pd_0 Regeneration Product Aminated Thiophene Product RedElim->Product

Figure 1: Catalytic cycle of thiophene amination. Black nodes indicate off-cycle trap states that this protocol is designed to avoid.

Experimental Protocol

Materials Checklist
  • Substrate: 1-[(5-Bromothiophen-2-yl)methyl]-4-ethylpiperazine (1.0 equiv).

    • Note: If starting with the HCl salt, perform a free-base extraction (DCM/NaHCO₃) and dry thoroughly before use.

  • Amine Partner: 1.2 equiv (Primary or Secondary amine).

  • Catalyst: BrettPhos Pd G3 (for primary amines) or RuPhos Pd G3 (for secondary amines) – 1.0 to 2.0 mol%.

  • Base: Cs₂CO₃ (2.0 equiv, anhydrous, granular).

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration).

Step-by-Step Procedure
  • Inert Setup: Flame-dry a resealable reaction vial or Schlenk tube equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

  • Solids Addition:

    • Charge the vial with Substrate-Br (1.0 equiv).

    • Add Cs₂CO₃ (2.0 equiv).

    • Add Pd-G3 Catalyst (0.02 equiv / 2 mol%).

    • Critical: Do not add the amine yet if it is a liquid. If the amine is a solid, add it now.

  • Degassing: Cap the vial and purge with Argon for 5 minutes (vacuum/backfill x3).

  • Liquid Addition:

    • Inject anhydrous 1,4-Dioxane via syringe.

    • Add the Amine Partner (1.2 equiv) via microliter syringe.

  • Reaction:

    • Place the vial in a pre-heated block at 80°C .

    • Stir vigorously (800-1000 rpm). The Cs₂CO₃ is insoluble; good suspension is vital.

    • Monitor via LCMS at 2 hours. If conversion is <50%, increase Temp to 100°C.

  • Workup & Scavenging (Critical for Pharma):

    • Cool to Room Temp.[1]

    • Dilute with EtOAc.

    • Pd Removal: Add SiliaMetS® Thiol or DMT scavenger resin (50 wt% relative to substrate) and stir for 30 mins. This removes Pd coordinated to the piperazine tail.

    • Filter through a pad of Celite.

    • Concentrate in vacuo.

Purification Strategy

Due to the polar piperazine tail, standard silica chromatography often results in streaking.

  • Method A (Flash): Use amine-functionalized silica (NH-SiO₂) with Hexane/EtOAc gradient.

  • Method B (Standard Silica): Use DCM:MeOH:NH₄OH (90:9:1). The ammonia is required to deprotonate the silica silanols.

Optimization Data & Screening Matrix

The following table summarizes a typical optimization campaign for this specific substrate class.

EntryCatalyst (2 mol%)BaseSolventTemp (°C)Conv. (%)Yield (%)Notes
1Pd(PPh₃)₄NaOtBuToluene1003010Catalyst poisoning; extensive dehalogenation.
2Pd₂(dba)₃ / BINAPNaOtBuToluene1006545Moderate conversion; difficult purification.
3BrettPhos Pd G3 NaOtBu Dioxane 80 100 62 Fast reaction, but 20% hydrodebromination byproduct.
4BrettPhos Pd G3 Cs₂CO₃ Dioxane 80 >98 91 Optimal Conditions. Clean profile.[2]
5RuPhos Pd G3Cs₂CO₃t-AmylOH90>9888Excellent for secondary amine partners.

Workflow Visualization

Workflow Start Start: Free Base Substrate Setup Inert Setup: Add Pd-G3 + Cs2CO3 Start->Setup React Reaction: Dioxane, 80°C, 2-4h Setup->React Check LCMS Check React->Check Check->React Incomplete (Increase T) Scavenge Pd Scavenging: SiliaMetS Thiol Check->Scavenge Complete Purify Purification: DCM:MeOH:NH4OH Scavenge->Purify

Figure 2: Experimental workflow from substrate preparation to isolation.

Troubleshooting Guide (Self-Validating)

ObservationRoot CauseCorrective Action
No Reaction (0% Conv) Catalyst death via oxidation or sulfur poisoning.Ensure strict inert atmosphere. Switch to BrettPhos Pd G3 (more robust). Do not use Pd(OAc)₂/Ligand mixing; use precatalyst.
Product + Des-Bromo SM Hydrodebromination (Reduction).Base is too strong. Switch from NaOtBu to Cs₂CO₃ or K₃PO₄ . Lower temperature by 10°C.
Stalled at 60% Conv Catalyst precipitation or product inhibition.Add 0.5 equiv more amine. Dilute reaction mixture (0.1 M).
Poor Separation Piperazine tail interacting with Silica.Pre-wash silica column with 1% Et₃N in Hexanes. Use DCM/MeOH/NH₄OH eluent.

References

  • Maiti, D., et al. (2009). "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases."[3] Chemical Science.

  • Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd-G3 Precatalysts." Chemical Science.

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • BenchChem Technical Support. (2025). "Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds."

Sources

Application

Synthesis of biaryl thiophene piperazines via palladium catalysis

Application Note: Modular Synthesis of Biaryl Thiophene Piperazines via Pd-Catalysis Executive Summary The biaryl thiophene piperazine motif is a privileged scaffold in medicinal chemistry, serving as the pharmacophore f...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Synthesis of Biaryl Thiophene Piperazines via Pd-Catalysis

Executive Summary

The biaryl thiophene piperazine motif is a privileged scaffold in medicinal chemistry, serving as the pharmacophore for numerous GPCR ligands (e.g., Olanzapine analogs) and kinase inhibitors. Traditional nucleophilic aromatic substitution (


) approaches are often limited to electron-deficient substrates (e.g., fluoronitrobenzenes).

This guide details a modular, palladium-catalyzed protocol for synthesizing these targets from commercially available 2-bromo-3-chlorothiophene . This route leverages the inherent reactivity difference between C–Br and C–Cl bonds to achieve high regioselectivity, enabling the sequential installation of the aryl core (Suzuki-Miyaura) and the piperazine moiety (Buchwald-Hartwig).

Strategic Workflow & Retrosynthesis

The synthetic logic relies on orthogonal halogen reactivity . The C2–Br bond in thiophene is significantly more reactive toward oxidative addition than the C3–Cl bond due to electronic effects (alpha-heteroatom enrichment). We utilize this to perform a chemoselective Suzuki coupling first, followed by a Buchwald-Hartwig amination on the deactivated, sterically hindered C3–chloride using a specialized precatalyst.

SyntheticRoute Start 2-Bromo-3-chlorothiophene (Starting Material) Step1 Step 1: Suzuki Coupling (Chemoselective C2-Arylation) Start->Step1 + Aryl Boronic Acid Pd(dppf)Cl2 Inter Intermediate: 2-Aryl-3-chlorothiophene Step1->Inter Step2 Step 2: Buchwald-Hartwig (C3-Amination) Inter->Step2 + Piperazine RuPhos Pd G2 Product Target: 2-Aryl-3-(piperazin-1-yl)thiophene Step2->Product

Figure 1: Modular synthetic workflow exploiting halogen reactivity differences (Br > Cl) for regiocontrol.

Protocol 1: Construction of the Biaryl Core (Suzuki-Miyaura)

Objective: Selective arylation at the C2 position. Challenge: Preventing double addition or homocoupling. Solution: Use of a bidentate ligand (dppf) to stabilize the Pd(II) intermediate and mild base conditions.

Reagents & Materials
ComponentEquiv.Role
2-Bromo-3-chlorothiophene 1.0Electrophile (C2-Br active)
Aryl Boronic Acid 1.1Nucleophile
Pd(dppf)Cl₂ · DCM 0.03 (3 mol%)Catalyst (Robust, air-stable)
K₂CO₃ (2M aq.) 3.0Base
1,4-Dioxane [0.2 M]Solvent
Step-by-Step Methodology
  • Degassing (Critical): In a reaction vial, combine 1,4-dioxane and 2M K₂CO₃. Sparge with Argon for 15 minutes. Dissolved oxygen promotes thiophene homocoupling and catalyst deactivation.

  • Assembly: Add the thiophene substrate, aryl boronic acid, and Pd(dppf)Cl₂ to the vial.

  • Reaction: Seal the vessel and heat to 80°C for 4–6 hours.

    • Note: Do not exceed 90°C to prevent activation of the C3–Cl bond.

  • Work-up: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). The product (2-aryl-3-chlorothiophene) is typically a stable solid or oil.

Protocol 2: C–N Bond Formation (Buchwald-Hartwig)

Objective: Amination of the hindered, electron-rich C3–chloride. Challenge: Thiophene sulfur can poison Pd catalysts. The C3 position is sterically crowded by the C2-aryl group. Solution: RuPhos Pd G2 . This precatalyst generates the active LPd(0) species at room temperature and the RuPhos ligand is specifically designed to prevent catalyst deactivation while facilitating oxidative addition into hindered aryl chlorides.

Reagents & Materials
ComponentEquiv.Role
2-Aryl-3-chlorothiophene 1.0Electrophile (C3-Cl active)
Piperazine 1.5Nucleophile (Secondary amine)
RuPhos Pd G2 0.02 (2 mol%)Precatalyst
RuPhos (Free Ligand) 0.02 (2 mol%)Stabilizer (Optional but recommended)
NaOtBu 2.5Strong Base
Toluene (Anhydrous)[0.2 M]Solvent
Step-by-Step Methodology
  • Drying: Ensure all glassware is flame-dried and cooled under Argon. Moisture kills the active catalyst species.

  • Pre-complexation: Add RuPhos Pd G2, free RuPhos, and NaOtBu to the reaction vessel inside a glovebox or under a strong Argon counterflow.

  • Substrate Addition: Add the 2-aryl-3-chlorothiophene (dissolved in minimal toluene) and solid piperazine.

  • Reaction: Add the remaining toluene. Seal and heat to 100°C for 12–16 hours.

    • Observation: The solution often turns from orange/red to dark brown. Precipitation of NaCl/NaBr indicates progress.

  • Quench: Cool to RT. Filter through a pad of Celite to remove Pd black and salts. Elute with DCM.

  • Purification: Isolate via amine-functionalized silica or standard silica with 1% Et₃N in the eluent to prevent streaking.

Mechanistic Insight: Why RuPhos?

The success of the C3-amination depends on the catalytic cycle's ability to overcome steric bulk.

CatalyticCycle PreCat RuPhos Pd G2 (Precatalyst) Active L-Pd(0) (Active Species) PreCat->Active Base Activation OxAdd Oxidative Addition (Ar-Cl insertion) Active->OxAdd + Ar-Cl AmineBind Amine Binding (Steric Accommodation) OxAdd->AmineBind + Piperazine (Base) RedElim Reductive Elimination (C-N Bond Formation) AmineBind->RedElim RedElim->Active Regeneration

Figure 2: Catalytic cycle of RuPhos Pd G2. The bulky biaryl ligand (RuPhos) prevents the formation of inactive Pd-dimers and facilitates the reductive elimination of the bulky product.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Homocoupling of Boronic AcidReduce O₂ (sparge longer). Add the boronic acid slowly (syringe pump).
No Reaction (Step 2) Catalyst Poisoning by SulfurIncrease catalyst loading to 5 mol%. Switch to BrettPhos Pd G3 if the amine is primary.
Bis-arylation of Piperazine Excess ElectrophileEnsure Piperazine is in excess (1.5–2.0 equiv). Use N-Boc-piperazine if mono-selectivity is critical, then deprotect.
Protodehalogenation Moisture in SolventUse strictly anhydrous Toluene/THF. Store NaOtBu in a desiccator.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Bruno, N. C., et al. (2013). Rapidly Initiating Pd-Precatalyst for the Suzuki–Miyaura Coupling of Heteroaryl Chlorides. Journal of the American Chemical Society, 135(30), 10942–10945. Link

  • Maiti, D., et al. (2009). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science, 1, 1-15. Link

Sources

Method

Technical Application Note: Scalable Synthesis of Thienyl-Piperazine Motifs via Pd-Catalyzed Cross-Coupling

Executive Summary The thienyl-piperazine moiety is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in numerous GPCR ligands (e.g., serotonin and dopamine receptor modulators) and kinase inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thienyl-piperazine moiety is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in numerous GPCR ligands (e.g., serotonin and dopamine receptor modulators) and kinase inhibitors. While nucleophilic aromatic substitution (


) is effective for electron-deficient arenes, it fails with unactivated bromothiophenes. Consequently, Palladium-catalyzed Buchwald-Hartwig amination  has become the industry standard for this transformation.

This guide provides a robust, field-tested protocol for coupling 1-ethylpiperazine with bromothiophenes . It addresses the specific challenge of catalyst poisoning by sulfur-containing heterocycles and details a self-validating workflow to ensure high yields and reproducibility.

Mechanistic Insight & Catalyst Selection

The "Sulfur Problem"

Thiophenes present a unique challenge in transition-metal catalysis: coordinative poisoning . The sulfur atom can act as a soft Lewis base, coordinating strongly to the soft Pd(0) or Pd(II) center. This forms a stable, unreactive complex (off-cycle species) that competes with the desired phosphine ligand, effectively shutting down the catalytic cycle.

The Solution: Bulky Biarylphosphines

To mitigate sulfur poisoning, sterically demanding ligands are essential. They serve two functions:

  • Steric Shielding: Bulky groups (e.g., isopropyl, cyclohexyl) prevents the sulfur atom from approaching the metal center.

  • Facilitated Reductive Elimination: They destabilize the Pd(II)-amido intermediate, accelerating the rate-determining reductive elimination step.

Recommended Ligand System:

  • Primary Choice: RuPhos (specifically designed for secondary amines like 1-ethylpiperazine).

  • Alternative: Xantphos (excellent for heteroaryl halides due to its wide bite angle) or BINAP (classic, cost-effective).

Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical "Danger Zone" where sulfur coordination can occur.

BuchwaldCycle Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)-Ar-Br] Pd0->OxAdd + Bromothiophene Poison OFF-CYCLE TRAP Sulfur Coordination Pd0->Poison Thiophene S-binding AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord + 1-Ethylpiperazine + Base RedElim Reductive Elimination (Product Release) AmineCoord->RedElim RedElim->Pd0 Regeneration Poison->Pd0 Reversible if Ligand is Bulky

Figure 1: Catalytic cycle of Buchwald-Hartwig amination showing the competitive sulfur poisoning pathway.

Experimental Protocols

Protocol A: Standard Batch Synthesis (High Robustness)

Best for scale-up (>1g) and high purity requirements.

Reagents & Stoichiometry:

Component Equiv. Role Notes
Bromothiophene 1.0 Electrophile 2-bromo or 3-bromo isomers.
1-Ethylpiperazine 1.2 Nucleophile Slight excess drives conversion.
Pd(OAc)₂ 0.02 (2 mol%) Pre-catalyst Source of Pd.
RuPhos 0.04 (4 mol%) Ligand 2:1 L:M ratio is critical.
NaOtBu 1.5 Base Strong base required for deprotonation.

| Toluene | [0.2 M] | Solvent | Anhydrous, degassed. |

Step-by-Step Procedure:

  • Catalyst Pre-complexation (Critical Step):

    • In a glovebox or under active Argon flow, charge a reaction vial with Pd(OAc)₂ (2 mol%) and RuPhos (4 mol%).

    • Add 1/3 of the total Toluene volume.

    • Heat to 80°C for 5 minutes. The solution should turn from orange/red to a deep brown/yellow, indicating the formation of the active L-Pd(0) species. This pre-activation prevents immediate poisoning by the thiophene substrate.

  • Substrate Addition:

    • Add the Bromothiophene (1.0 equiv) and 1-Ethylpiperazine (1.2 equiv) to the pre-complexed catalyst solution.

    • Add NaOtBu (1.5 equiv) in one portion.

    • Add the remaining Toluene to reach a concentration of 0.2 M (relative to bromide).

  • Reaction:

    • Seal the vessel tightly.

    • Heat to 100°C with vigorous stirring (800+ rpm).

    • Monitor: Check via HPLC/UPLC at 2 hours. Full conversion typically occurs within 4-6 hours.

  • Workup:

    • Cool to room temperature.

    • Filter the mixture through a pad of Celite to remove insoluble salts and palladium black. Rinse with EtOAc.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • The crude oil is often basic. Purify via Flash Column Chromatography on silica gel.

    • Eluent: DCM:MeOH:NH₄OH (95:5:0.5). The ammonia is crucial to prevent streaking of the piperazine on silica.

Protocol B: Microwave-Assisted Synthesis (Rapid Screening)

Best for library generation or optimizing difficult substrates.

Modifications:

  • Solvent: Switch to 1,4-Dioxane (higher boiling point, good microwave absorption).

  • Base: Cs₂CO₃ (2.0 equiv) can be used if functional groups are base-sensitive, though reaction times will increase.

Procedure:

  • Combine all reagents (Pd₂dba₃ 1 mol%, Xantphos 2 mol%, Substrates, NaOtBu) in a microwave vial.

  • Cap and purge with Argon for 2 minutes.

  • Irradiate at 120°C for 20-30 minutes .

  • Analyze immediately.

Self-Validating Workflow & Troubleshooting

This workflow diagram guides you through the optimization process. If the standard protocol fails, follow the logic branches below.

Optimization Start Run Standard Protocol (RuPhos/Pd(OAc)2) Check Check Conversion (HPLC @ 4h) Start->Check Success Yield > 85% Proceed to Workup Check->Success Yes Fail Low Yield / No Rxn Check->Fail No Precip Black Precipitate? Fail->Precip Oxid Likely O2 Leak or Unstable Ligand Precip->Oxid Yes NoRxn Starting Material Intact? Precip->NoRxn No Poison Catalyst Poisoning Action: Switch to Pd G3/G4 Precatalyst NoRxn->Poison Yes Dehal Hydrodehalogenation (H-Thiophene formed)? NoRxn->Dehal No (Byproducts) Temp Reduce Temp to 80°C Switch to Cs2CO3 Dehal->Temp Yes

Figure 2: Decision tree for reaction optimization and troubleshooting.

Key Troubleshooting Checks:
  • Black Precipitate: Indicates Pd aggregation ("Pd Black").[1] This means the ligand is not stabilizing the Pd(0) effectively or oxygen entered the system.

    • Fix: Use fresh ligand or switch to a pre-formed catalyst like RuPhos Pd G3 .

  • No Conversion (Catalyst Poisoning): If the mixture stays clear/yellow but SM remains.

    • Fix: Increase catalyst loading to 5 mol% or perform a "sacrificial" run (add 10% substrate first to scavenge poisons).

  • Hydrodehalogenation: The bromine is replaced by hydrogen.

    • Fix: This side reaction is favored by high heat and difficult reductive elimination. Switch to a more active ligand (e.g., BrettPhos ) or lower the temperature.

Safety & Handling

  • Bromothiophenes: Often lachrymators and skin irritants. Handle only in a fume hood.

  • 1-Ethylpiperazine: Corrosive and a sensitizer. Avoid inhalation.

  • Palladium Residues: Heavy metal waste must be segregated. For pharmaceutical intermediates, Pd scavenging (e.g., using SiliaMetS® Thiol resin) is required post-workup to meet ICH Q3D guidelines (<10 ppm).

References

  • RuPhos Efficacy: Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Secondary Amines." Journal of the American Chemical Society. Link (Note: Discusses ligand design principles relevant to Pd-coupling).

  • General Buchwald-Hartwig Review: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Catalyst Poisoning: Baber, R. A., et al. (2003). "The amine-promoted Suzuki coupling of aryl chlorides."[2] Dalton Transactions. (Discusses Pd stabilization).

  • Thiophene Coupling Specifics: Hartwig, J. F. (2010).
  • Precatalyst Activation: Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd-Precatalysts." Chemical Science. Link

Sources

Technical Notes & Optimization

Troubleshooting

Stability of 1-[(5-Bromothiophen-2-yl)methyl]-4-ethylpiperazine in solution

Technical Support Center: Stability & Handling of 1-[(5-Bromothiophen-2-yl)methyl]-4-ethylpiperazine Executive Summary This guide addresses the stability profile of 1-[(5-Bromothiophen-2-yl)methyl]-4-ethylpiperazine (her...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 1-[(5-Bromothiophen-2-yl)methyl]-4-ethylpiperazine

Executive Summary

This guide addresses the stability profile of 1-[(5-Bromothiophen-2-yl)methyl]-4-ethylpiperazine (hereafter referred to as BTEP ).[1] This molecule presents a unique "push-pull" stability challenge: it contains a basic, oxidation-prone piperazine ring coupled to a lipophilic, photolabile bromothiophene moiety.

Successful handling requires balancing the pH sensitivity of the piperazine with the photochemical instability of the carbon-bromine (C-Br) bond on the thiophene ring.

Module 1: Chemical Stability & Degradation Pathways

The stability of BTEP in solution is governed by three primary vectors: Photolysis , Oxidation , and Acid-Base Equilibria .

Photolytic Dehalogenation (The "Bromine Risk")

The 5-bromothiophene moiety is susceptible to homolytic cleavage of the C-Br bond upon exposure to UV light (specifically 250–300 nm, but extending into the visible violet spectrum).

  • Mechanism: UV photon absorption excites the thiophene ring, leading to C-Br bond homolysis.[1] This generates a reactive thienyl radical and a bromine radical.

  • Result: The radical abstracts a hydrogen atom from the solvent (often DMSO or Methanol), resulting in the des-bromo impurity (Mass = M - 78).[1]

  • Critical Control: All solutions must be handled under amber light or in amber glass vials.

Oxidative Instability (The "Nitrogen Risk")

The N4-ethylpiperazine nitrogen is a tertiary amine with a lone pair available for oxidation.

  • Mechanism: In the presence of peroxides (common in aged ethers or non-degassed DMSO) or atmospheric oxygen, the nitrogen can form an N-oxide (Mass = M + 16).

  • Secondary Risk: The sulfur atom in the thiophene ring is electron-rich and can undergo oxidation to sulfoxides/sulfones, although this is kinetically slower than N-oxidation.[1]

Solubility & pH
  • Basicity: The piperazine nitrogens have pKa values estimated at ~9.0 (N1) and ~5.3 (N2).

  • Solubility Profile:

    • pH > 8 (Free Base): Lipophilic. Poor aqueous solubility; prone to precipitation in PBS or cell media.

    • pH < 6 (Salt Form): Hydrophilic. Highly soluble in water/saline.

  • Troubleshooting Tip: If the compound precipitates upon addition to biological media (pH 7.4), it is likely reverting to its free-base form. Predilution in DMSO or acidification is required.

Module 2: Visualizing Degradation

The following diagram illustrates the mechanistic pathways for BTEP degradation. Use this to diagnose impurities found in LC-MS.

BTEP_Degradation cluster_legend Degradation Drivers Compound Intact BTEP (MW: ~289 Da) DesBromo Des-Bromo Analog (Impurity: M - 79 + 1) Compound->DesBromo Homolytic Cleavage (H-abstraction from solvent) NOxide Piperazine N-Oxide (Impurity: M + 16) Compound->NOxide N-Oxidation (Fast) Sulfoxide Thiophene S-Oxide (Impurity: M + 16/32) Compound->Sulfoxide S-Oxidation (Slow/Harsh) Light UV Light (hv) Light->Compound Oxygen Oxygen/Peroxides (O2) Oxygen->Compound

Caption: Mechanistic degradation pathways of BTEP. Orange paths indicate photolysis (light sensitivity); Red paths indicate oxidation (air/solvent sensitivity).

Module 3: Troubleshooting & FAQs

Q1: My DMSO stock solution has turned from colorless to yellow/brown. Is it still good?

  • Diagnosis: This indicates oxidative degradation or photolysis . Bromine radical liberation often results in colored byproducts.

  • Action: Check LC-MS.

    • If the main peak is intact (>95%), the color may be due to trace impurities (high extinction coefficient).

    • If significant degradation is observed, discard.

  • Prevention: Store DMSO stocks at -20°C or -80°C, protected from light, and under Argon/Nitrogen.[1]

Q2: I see a peak at [M-78] in my Mass Spec. What is it?

  • Diagnosis: This is the Des-bromo analog (Thiophene-H instead of Thiophene-Br).

  • Cause: Photodehalogenation. You likely exposed the solution to ambient light or UV during sample prep.

  • Fix: Wrap all vials in aluminum foil. Turn off hood lights during preparation.

Q3: The compound precipitates when I add it to cell culture media (DMEM/RPMI).

  • Diagnosis: pH Shock. The media (pH 7.4) is basic enough to deprotonate the piperazine, converting the soluble salt into the insoluble free base.

  • Fix:

    • Dissolve BTEP in 100% DMSO (Stock).

    • Dilute into media while vortexing rapidly to prevent local high concentrations.

    • Limit final DMSO concentration to <0.5% (v/v) to avoid solvent toxicity, but ensure it's high enough to keep the lipophilic free base solubilized.

Q4: Can I use water as a solvent for the stock solution?

  • Answer: Only if you are using the HCl or TFA salt form. The free base is practically insoluble in neutral water. If you have the free base, you must use DMSO, Ethanol, or add 1-2 equivalents of HCl to solubilize it in water.[1]

Module 4: "Gold Standard" Handling Protocol

Use this protocol to maximize the half-life of BTEP in solution.

Reagents Required:
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%, stored under inert gas.[1]

  • Container: Amber glass vial with PTFE-lined cap.

  • Gas: Argon or Nitrogen stream.

Step-by-Step Protocol:
  • Environment Prep: Dim the lights or work under yellow light.

  • Weighing: Weigh the solid BTEP quickly. Minimize exposure to humid air (piperazines can be hygroscopic).

  • Dissolution:

    • Add Anhydrous DMSO to the vial.

    • Critical Step: Flush the headspace of the vial with Argon for 15-30 seconds to displace oxygen.

  • Sealing: Cap tightly immediately after flushing.

  • Storage:

    • Short Term (<1 week): 4°C in the dark.

    • Long Term (>1 month): -20°C or -80°C.

    • Note: Avoid repeated freeze-thaw cycles. Aliquot into single-use vials if possible.

Module 5: Diagnostic Decision Tree

Troubleshooting_Tree Start User Issue Precipitation Precipitation / Cloudiness Start->Precipitation Impurity New Peak in LC-MS Start->Impurity Color Yellowing of Solution Start->Color CheckSolvent Is solvent Aqueous (pH > 7)? Precipitation->CheckSolvent MassCheck Check Mass Shift (Delta) Impurity->MassCheck DegradationCheck Run LC-MS Color->DegradationCheck IsFreeBase Likely Free Base Crash-out. Action: Acidify or use DMSO. CheckSolvent->IsFreeBase Yes SolubilityLimit Concentration too high. Action: Dilute. CheckSolvent->SolubilityLimit No M_Plus_16 +16 Da (N-Oxide) Cause: Aged DMSO/Air. Fix: Use fresh solvent/Argon. MassCheck->M_Plus_16 +16 M_Minus_78 -78 Da (Des-Bromo) Cause: UV Light. Fix: Amber vials. MassCheck->M_Minus_78 -78 Pure Trace Impurity. Safe to use (with control). DegradationCheck->Pure >95% Purity Degraded Significant Degradation. Discard. DegradationCheck->Degraded <90% Purity

Caption: Diagnostic workflow for identifying stability issues with BTEP.

References

  • Thiophene Photochemistry

    • Topic: UV-induced homolytic cleavage of C-Br bonds in bromothiophenes.[1]

    • Source:Journal of Chemical Physics (2017).
    • URL:[Link]

  • Piperazine Basicity & pKa

    • Topic: pKa values of N-alkyl piperazine derivatives and their pH-dependent solubility.
    • Source:Journal of Chemical & Engineering Data (2009).
    • URL:[Link]

  • Oxidation in DMSO

    • Topic: The role of DMSO as an oxidant and the susceptibility of amines/sulfides.
    • Source:Organic Process Research & Development (2014). "Safety assessment of DMSO/amine mixtures."
    • URL:[Link]

  • General Stability of Thiophene Derivatives

    • Topic: Reactivity of thiophene rings toward singlet oxygen and metabolic oxid
    • Source:Molecules (2024).[2][3] "Thiophene Stability in Photodynamic Therapy."

    • URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Solvent Systems for Bromothiophene Piperazine Coupling

Welcome to the technical support center for optimizing the Buchwald-Hartwig amination of bromothiophenes with piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the Buchwald-Hartwig amination of bromothiophenes with piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial C-N bond formation reaction. Here, we synthesize technical accuracy with field-proven insights to help you troubleshoot common issues and enhance your reaction outcomes.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the coupling of bromothiophenes and piperazine.

Q1: What are the most common starting points for solvent selection in this reaction?

A1: High-boiling, non-polar, aprotic solvents are the conventional choice for the Buchwald-Hartwig amination. Toluene, 1,4-dioxane, and THF are frequently used as they effectively solubilize most organic reagents and maintain the stability of the catalytic species.[1][2][3] Aromatic hydrocarbons are often preferred, though greener solvent alternatives are increasingly being explored.[1]

Q2: Why is an inert atmosphere crucial for this reaction?

A2: The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive Pd(II) species, halting the catalytic cycle.[4] Therefore, maintaining an inert atmosphere using argon or nitrogen throughout the reaction setup and duration is critical for success.

Q3: Which palladium precatalyst and ligand combination is recommended for coupling with a heteroaryl bromide like bromothiophene?

A3: For heteroaromatic halides, bulky, electron-rich phosphine ligands are essential to promote the often-challenging oxidative addition step.[4] Combinations such as Pd₂(dba)₃ with XPhos, or the use of advanced precatalysts like XPhos Pd G3, are excellent starting points.[4][5] These modern precatalysts are often more reliable as they generate the active LPd(0) species cleanly and efficiently.[5][6]

Q4: What role does the base play, and which one should I choose?

A4: The base is critical for deprotonating the amine, which allows it to coordinate to the palladium center.[7] Strong bases like sodium tert-butoxide (NaOtBu) are commonly used and are often effective.[6] However, if your substrates are base-sensitive, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be viable alternatives, though they may require higher temperatures.[6] The choice of base can also be influenced by the solvent; anionic bases are favored in nonpolar solvents.[8][9]

Troubleshooting Guide

This section provides a systematic approach to resolving specific experimental issues.

Problem 1: Low to No Conversion of Starting Material

If you observe minimal or no product formation, consider the following potential causes and solutions.

Root Cause Analysis & Corrective Actions
Potential CauseExplanationRecommended Solution
Inefficient Oxidative Addition The C-Br bond on the electron-rich thiophene ring can be difficult to break. This is the first and often rate-limiting step of the catalytic cycle.[7]Ligand Selection: Employ bulky biarylphosphine ligands like XPhos, SPhos, or RuPhos to facilitate this step.[4] Increase Catalyst Loading: For challenging couplings, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can be beneficial.[4]
Catalyst Deactivation The amine or the thiophene sulfur can act as a ligand, coordinating to the palladium and inhibiting its catalytic activity.[5]Use a Precatalyst: Modern precatalysts (e.g., Buchwald G3 Palladacycles) are designed for clean and efficient generation of the active catalyst.[5][6] Add Excess Ligand: Using a slight excess of the phosphine ligand relative to the palladium source can help prevent catalyst deactivation.[5]
Inappropriate Base A base that is too weak may not efficiently deprotonate the piperazine-palladium complex, stalling the catalytic cycle. Conversely, a very strong base can lead to substrate decomposition.[4][6]Base Screening: Screen a variety of bases. While NaOtBu is a strong starting point, consider other options like LHMDS or weaker bases such as Cs₂CO₃ or K₃PO₄, especially if your substrate has base-sensitive functional groups.[6]
Problem 2: Formation of Significant Side Products

The appearance of unexpected products can complicate purification and reduce the yield of the desired coupled product.

Common Side Reactions and Mitigation Strategies
Side ReactionDescriptionMitigation Strategy
Dehalogenation The bromo group on the thiophene is replaced by a hydrogen atom. This can be more prevalent with highly active catalysts and certain amines.[10]Temperature Control: Operate at the lowest temperature that allows for a reasonable reaction rate. Ligand Choice: The choice of ligand can influence the rate of dehalogenation. Screening different ligands may be necessary.[10]
Bis-arylation of Piperazine Both nitrogen atoms of the piperazine molecule react with the bromothiophene, leading to an undesired symmetrical product.Stoichiometry Control: Use an excess of piperazine relative to the bromothiophene to favor mono-arylation. Slow Addition: Add the bromothiophene slowly to the reaction mixture containing the piperazine to maintain a high concentration of the amine.
Homocoupling Two molecules of the bromothiophene couple to form a bithiophene species.Temperature and Catalyst Loading: This side reaction is often favored at higher temperatures and with high catalyst loadings.[4] Optimize these parameters to minimize homocoupling.
Problem 3: Reaction Stalls or is Sluggish

When the reaction starts but fails to proceed to completion, several factors could be at play.

Investigating Stalled Reactions
Potential IssueExplanationTroubleshooting Steps
Poor Solubility One or more of the reaction components (especially inorganic bases) may have poor solubility in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.[6]Solvent Screening: Test alternative solvents. While non-polar solvents are common, sometimes a more polar aprotic solvent like DMF can be effective, although this can also alter the catalytic species.[8][9] Agitation: Ensure vigorous stirring to maintain a well-suspended mixture, as dense inorganic bases can settle.[6] Grinding the base before use can also be beneficial.[6]
Product Inhibition The product formed may coordinate to the palladium catalyst more strongly than the starting materials, leading to catalyst inhibition.Monitor Reaction Progress: Closely monitor the reaction by TLC or GC-MS. If the reaction stalls after a certain conversion, this could be the cause. Consider a Different Ligand: A different ligand might alter the binding affinities and overcome product inhibition.

Experimental Protocols & Methodologies

General Protocol for Bromothiophene Piperazine Coupling

This protocol provides a robust starting point for your experiments. All manipulations should be performed under an inert atmosphere.[4]

  • Reaction Setup: In an oven-dried Schlenk tube, add the bromothiophene (1.0 equiv), palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%), and a magnetic stir bar.

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[4]

  • Reagent Addition: Add the base (e.g., NaOtBu, 1.4 equiv) and piperazine (1.2-2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of ~0.1 M) via syringe.[4]

  • Reaction: Place the tube in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).[7]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Solvent Screening Protocol

A parallel screening approach can efficiently identify the optimal solvent.

  • Setup: Arrange multiple reaction vials, each containing the bromothiophene, piperazine, catalyst, and base as described in the general protocol.

  • Solvent Addition: To each vial, add a different anhydrous, degassed solvent from the list below.

  • Execution: Run all reactions under identical conditions (temperature, time, stirring).

  • Analysis: Analyze the outcome of each reaction by LC-MS or ¹H NMR of the crude mixture to determine the conversion and yield.

Solvent Selection Table
Solvent ClassExample SolventsKey Considerations
Aromatic Hydrocarbons Toluene, XyleneStandard choice, good for solubilizing reagents, non-polar.[1][2]
Ethers 1,4-Dioxane, THF, CPMECommon alternatives to aromatic hydrocarbons. Dioxane should be used with caution due to peroxide formation.
Polar Aprotic DMF, NMP, AcetonitrileCan alter catalyst speciation and selectivity.[11] May be useful if solubility is an issue. Use with caution as they can coordinate to the catalyst.[12]
"Green" Solvents CPME, 2-MeTHFMore environmentally friendly alternatives to traditional solvents.

Visualizing the Process

The Buchwald-Hartwig Catalytic Cycle

Understanding the catalytic cycle is fundamental to troubleshooting.

Buchwald_Hartwig_Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)(L)-X Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination + HNR₂ - HX (via Base) Amido_Complex Ar-Pd(II)(L)-NR₂ Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Ar-NR₂ Reductive_Elimination->Product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Workflow

A logical approach to problem-solving is key to efficient optimization.

Troubleshooting_Workflow Start Reaction Issue Identified No_Reaction Low or No Conversion? Start->No_Reaction Side_Products Side Products Observed? No_Reaction->Side_Products No Check_Catalyst Optimize Catalyst/Ligand (e.g., XPhos, SPhos) No_Reaction->Check_Catalyst Yes Stalled_Reaction Reaction Stalled? Side_Products->Stalled_Reaction No Optimize_Temp Lower Temperature Side_Products->Optimize_Temp Yes Screen_Solvent Screen Solvents (Toluene, Dioxane, DMF) Stalled_Reaction->Screen_Solvent Yes End Optimized Reaction Stalled_Reaction->End No Check_Base Screen Bases (NaOtBu, LHMDS, Cs₂CO₃) Check_Catalyst->Check_Base Check_Temp Increase Temperature Check_Base->Check_Temp Check_Temp->End Optimize_Stoich Adjust Stoichiometry (Excess Piperazine) Optimize_Temp->Optimize_Stoich Change_Ligand Change Ligand Optimize_Stoich->Change_Ligand Change_Ligand->End Check_Purity Verify Reagent Purity Screen_Solvent->Check_Purity Increase_Stirring Increase Agitation Check_Purity->Increase_Stirring Increase_Stirring->End

Caption: A decision-making workflow for troubleshooting common reaction issues.

References

  • Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-4-isopropylpyridine - Benchchem.
  • Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC.
  • Help troubleshooting a Buchwald-Hartwig amin
  • Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides | The Journal of Organic Chemistry - ACS Public
  • Specific Solvent Issues with Buchwald-Hartwig Amin
  • Role of the base in Buchwald-Hartwig amin
  • The Role of the Base in Buchwald-Hartwig Amination.
  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )
  • Buchwald-Hartwig Coupling - Organic Synthesis.
  • Recent advances in the synthesis of thienoindole analogs and their diverse applic
  • Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 3-bromo-7-chloro-1-benzothiophene - Benchchem.
  • Buchwald-Hartwig Amin
  • Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1 - ResearchG
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI.
  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.
  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF - ResearchG
  • [PDF] Solvent effects in palladium catalysed cross-coupling reactions - Semantic Scholar.
  • What are the side effects of Piperazine?
  • Solvent Effects on the Selectivity of Palladium-C
  • Copper Mediated Coupling of 2-(Piperazine)-pyrimidine Iodides with Aryl Thiols using Cu(I)
  • (PDF)
  • DABCO bond cleavage for the synthesis of piperazine deriv

Sources

Troubleshooting

Technical Support Center: Handling Brominated Thiophene Intermediates

Current Status: Operational Topic: Photochemical Instability & Degradation Control Ticket Priority: High (Irreversible Sample Loss Risk) Executive Summary: The "Browning" Phenomenon User Query: "Why has my colorless 2-br...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Photochemical Instability & Degradation Control Ticket Priority: High (Irreversible Sample Loss Risk)

Executive Summary: The "Browning" Phenomenon

User Query: "Why has my colorless 2-bromothiophene turned amber/brown overnight, and will it ruin my Suzuki coupling?"

Technical Insight: Brominated thiophenes (particularly 2-bromo and 2,5-dibromo derivatives) exhibit significant photosensitivity. The "browning" is not merely a cosmetic issue; it indicates the homolytic cleavage of the C–Br bond, release of bromine radicals (


), and subsequent formation of conjugated oligomers (polythiophenes). These oligomers are highly colored (yellow 

orange

brown

black) due to their extended

-systems.

Immediate Action:

  • Light Yellow: Purify via short silica/alumina plug immediately.

  • Dark Brown/Black: Significant polymerization has occurred. Distillation (liquids) or recrystallization (solids) is required.

Module 1: The Science of Degradation (FAQ)

Q: What is the mechanism driving this instability?

The carbon-bromine (C–Br) bond in thiophenes has a bond dissociation energy (BDE) that is susceptible to cleavage by UV and visible light (blue/violet spectrum).

Mechanism:

  • Photolysis: Incident photons excite the molecule, causing homolytic fission of the C–Br bond.

  • Radical Formation: This generates a thienyl radical and a bromine radical.

  • Propagation:

    • Pathway A (Oligomerization): Thienyl radicals attack neutral thiophene rings, creating dimers and trimers (the source of the color).

    • Pathway B (H-Abstraction): Radicals abstract hydrogen from solvent or moisture, leading to de-brominated impurities (e.g., thiophene).

    • Pathway C (Acid Formation): Free bromine radicals react with moisture to form HBr, which autocatalytically accelerates degradation.

Visualization: Photochemical Degradation Pathway

G Start Bromothiophene (Colorless) Radicals Radical Pair (Thienyl• + Br•) Start->Radicals Homolysis Light UV/Vis Light (hv) Light->Radicals PathA Dimerization (Coupling) Radicals->PathA PathB H-Abstraction (Solvent) Radicals->PathB EndC HBr Formation (Acidic Autocatalysis) Radicals->EndC + H2O EndA Oligomers/Polymers (BROWN/BLACK) PathA->EndA Conjugation EndB De-brominated Impurity PathB->EndB EndC->Start Accelerates

Figure 1: The homolytic cleavage pathway leading to colored oligomers and acidic byproducts.

Module 2: Storage & Handling Protocols (SOPs)

Standard Operating Procedure (SOP-BT-01)

Objective: Prevent photon-induced radical initiation.

ParameterSpecificationTechnical Rationale
Primary Containment Amber Glass Blocks UV/Blue light (<450nm) which is most energetic for C-Br cleavage.
Secondary Shielding Aluminum Foil Provides 100% opacity. Amber glass alone transmits ~5-10% of visible light.
Atmosphere Argon/Nitrogen Oxygen can react with radical intermediates to form sulfones or peroxides.
Temperature -20°C (Freezer) Low temperature reduces the kinetic rate of radical propagation chains.
Stabilizers Copper/Silver Wire (Optional) Metal turnings can scavenge free halogens, preventing acid buildup.
Critical Handling Workflow
  • Receipt: Immediately wrap the commercial bottle in foil if not already opaque.

  • Aliquot: Do not store large volumes in frequently opened bottles. Aliquot into single-use amber vials under inert gas.

  • Usage: Thaw to room temperature before opening to prevent water condensation (which leads to HBr formation).

Module 3: Troubleshooting & Remediation

Diagnostic Matrix

Use this table to assess the state of your reagent.

ObservationDiagnosisRecommended Action
Light Yellow Tint Early-stage oxidation/dimerization.Filtration: Pass through a short plug of basic alumina or silica gel (neutralized).
Dark Brown/Black Advanced polymerization.Distillation: Vacuum distillation is required. Discard the pot residue (polymers).
Fuming / Acrid Smell HBr formation (Hydrolysis).Wash & Distill: Wash with 5% NaHCO₃, dry over MgSO₄, then distill.
Green Tint Trace metal contamination or specific oligomers.[1]Filtration: Activated charcoal treatment followed by filtration.
Remediation Protocol: Vacuum Distillation (Liquids)

For 2-bromothiophene or 3-bromothiophene turning dark brown.

  • Wash: Dilute with hexanes/ether. Wash with 1M NaOH (removes HBr and phenolic impurities). Wash with brine.

  • Dry: Dry organic layer over

    
     or 
    
    
    
    .
  • Concentrate: Remove solvent via rotary evaporation (bath < 30°C).

  • Distill: Perform vacuum distillation.

    • Note: Wrap the distillation head and collection flask in foil.

    • Collection: Discard the first 5-10% (fore-run). Collect the clear fraction.

  • Store: Immediately flush with Argon and store at -20°C.

Module 4: Experimental Workflow Visualization

Workflow: From Synthesis to Storage

This flowchart ensures "Chain of Custody" for light protection during your experiment.

Workflow Synth Synthesis/Reaction (e.g., Bromination) Quench Quench & Workup (Low Light Environment) Synth->Quench Protect flask with foil Check Color Check? Quench->Check Purify Remediation: Vac Distillation / Plug Check->Purify Yellow/Brown Store Storage: Amber Vial + Foil + Argon @ -20°C Check->Store Clear/Colorless Purify->Store Immediately

Figure 2: Operational workflow to minimize light exposure during processing.

References

  • Organic Syntheses Procedure for 3-Bromothiophene

    • Source: Organic Syntheses, Coll. Vol. 5, p.131 (1973).
    • Relevance: Establishes the baseline purification (washing with NaOH)
    • URL:[Link]

  • Mechanistic Study of Halogen Photoelimin

    • Source:Journal of the American Chemical Society (2016).[2] "A Mechanistic Study of Halogen Addition and Photoelimination from π-Conjugated Tellurophenes."

    • Relevance: Validates the mechanism of C-X bond homolysis and radical formation in conjugated heterocycles under light irradi
    • URL:[Link]

  • Homolytic Bond Dissoci

    • Source:Chemistry LibreTexts / Perkin Transactions 2 (1993).
    • Relevance: Provides thermodynamic data on C-Br bond strength, confirming the susceptibility of alpha-bromin
    • URL:[Link]

  • Handling Light-Sensitive Reagents

    • Source: LabTag / Pharmaguideline (General SOPs).
    • Relevance: Standard industry protocols for the use of amber glassware and foil wrapping to prevent photodegrad
    • URL:[Link]

Sources

Optimization

Removing unreacted 1-ethylpiperazine from reaction mixtures

[1][2] Executive Summary & Molecular Profile 1-Ethylpiperazine is a common nucleophile used in medicinal chemistry (e.g., S_NAr reactions, amide couplings).[1] Its removal is frequently complicated by its high boiling po...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Molecular Profile

1-Ethylpiperazine is a common nucleophile used in medicinal chemistry (e.g., S_NAr reactions, amide couplings).[1] Its removal is frequently complicated by its high boiling point, high polarity, and tendency to "streak" on silica gel.

Effective removal requires exploiting its specific physicochemical properties:[1][2]

  • Dual Basicity: It contains both a tertiary amine (

    
    -ethyl) and a secondary amine (
    
    
    
    -H).[1]
  • Boiling Point: 157°C (making rotary evaporation difficult).

  • Water Solubility: Highly miscible, allowing for aqueous partitioning.

PropertyValueImplication for Workup
Boiling Point 157°CDifficult to remove via standard rotovap; requires high vacuum or azeotroping.[1]
pKa (Conj. Acid) ~9.3 (Secondary amine)Protonates readily; extractable into acidic aqueous layers.
Functionality Secondary AmineReactive toward electrophilic scavenger resins (Isocyanates, Aldehydes).

Method A: pH-Controlled Aqueous Extraction (The Gold Standard)[1][2]

Best For: Products that are neutral, acidic, or weakly basic (pKa < 5).[2] Mechanism: Exploits the basicity of 1-ethylpiperazine.[1] By lowering the pH of the aqueous wash below the pKa of the impurity (~9.3), the piperazine is protonated to its ammonium salt form, rendering it water-soluble and insoluble in organic solvents.

Protocol
  • Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent (DCM or EtOAc).

    • Note: Avoid Ether if possible, as piperazine salts can sometimes precipitate and form emulsions.

  • Bulk Wash: Wash the organic layer once with water to remove bulk water-soluble impurities.[1]

  • Acidic Extraction (The Critical Step):

    • Wash with 10% aqueous Citric Acid (pH ~3–4) or 0.5M HCl .

    • Why Citric Acid? It is milder than HCl and less likely to degrade acid-sensitive products, yet sufficiently acidic to fully protonate 1-ethylpiperazine.[1]

  • Verification: Check the pH of the aqueous layer.[2] It must remain acidic (pH < 4). If the pH rises, the amine has buffered the solution; add more acid.

  • Separation: Collect the organic layer. The protonated 1-ethylpiperazine remains in the aqueous layer.[1]

  • Drying: Dry the organic layer over Na₂SO₄ and concentrate.

The "Copper Sulfate" Trick (For Stubborn Amines)

If the amine persists (common in large-scale reactions), use a copper(II) complexation wash.

  • Prepare a saturated aqueous solution of Copper(II) Sulfate (CuSO₄) .

  • Wash the organic layer with this solution.

  • Visual Indicator: The aqueous layer will turn deep blue/purple (formation of [Cu(1-ethylpiperazine)₄]²⁺ complex).

  • Repeat until the aqueous layer remains pale blue.

Method B: Scavenger Resins (Chemoselective Removal)

Best For: Basic products (where acid washing would remove the product) or acid-sensitive compounds.[1] Mechanism: 1-Ethylpiperazine contains a nucleophilic secondary amine.[1] Electrophilic polymer-supported resins will covalently bond to the impurity, allowing it to be removed via simple filtration.[1]

Recommended Resins
  • PS-Isocyanate (Polystyrene-N=C=O): Reacts to form a urea.[1] High scavenging rate.

  • PS-Benzaldehyde: Reacts to form an enamine/iminium species (less robust than isocyanate but cheaper).[1]

Workflow Diagram

ScavengerWorkflow Start Crude Mixture (Contains 1-Ethylpiperazine) AddResin Add PS-Isocyanate Resin (2-3 equivalents relative to impurity) Start->AddResin Incubate Agitate/Stir (RT, 2-16 Hours) AddResin->Incubate Filter Filter Suspension (Fritted Funnel) Incubate->Filter Result Filtrate contains Pure Product Filter->Result Filtrate Waste Solid Waste (Resin-bound Impurity) Filter->Waste Retentate

Caption: Workflow for covalent capture of 1-ethylpiperazine using electrophilic scavenger resins.

Protocol
  • Dissolve crude mixture in DCM or THF.

  • Add PS-Isocyanate resin (approx. 3 equivalents relative to the estimated amount of unreacted 1-ethylpiperazine).[1]

  • Agitate gently (orbital shaker) at room temperature for 4–16 hours.

    • Tip: Do not use magnetic stir bars, as they can grind the resin beads, clogging filters.

  • Filter the mixture through a fritted glass funnel or a Celite pad.

  • Rinse the resin with solvent to recover any entrained product.

  • Concentrate the filtrate.

Method C: High-Vacuum Distillation (Azeotropic Removal)[1][2]

Best For: Large scale reactions where chromatography/resins are too expensive, and the product is thermally stable. Mechanism: While the BP is 157°C, it can be co-distilled with lower boiling solvents or removed under high vacuum.

Azeotropic Data

1-Ethylpiperazine does not form a well-documented "classic" azeotrope that is commercially standard, but it can be dragged out using Toluene or Chlorobenzene co-evaporation due to the "steam distillation" effect of the solvent vapors.[1]

Protocol
  • Place the crude oil on a high-vacuum line (< 1 mbar).[1]

  • Heat the flask to 60–80°C.

  • If the impurity persists, add Toluene and rotovap again. The toluene acts as a carrier solvent to help transport the amine into the vapor phase.

Method D: Chromatographic Purification

Best For: Final purification when other methods leave trace amounts (~95%+ purity needed). Issue: 1-Ethylpiperazine tails (streaks) on silica due to interaction with acidic silanol groups.[1]

Mobile Phase Modifiers

To prevent streaking, you must basify the silica or the mobile phase.

ModifierConcentrationNotes
Triethylamine (TEA) 1–2% v/vAdd to the mobile phase.[1] Competes for silanol sites.
Ammonium Hydroxide (NH₄OH) 0.5–1% v/vBest for DCM/MeOH gradients. "Deactivates" silica acidity.
Ammonia-saturated MeOH VariableUse 7N NH₃ in MeOH as the polar component of the gradient.

Troubleshooting & FAQ

SymptomProbable CauseCorrective Action
Emulsion forms during acid wash. Formation of amphiphilic salts or presence of fine solids.[1]Add brine to increase ionic strength. Filter the biphasic mixture through Celite.
Product is lost during acid wash. Product is also basic (protonated).Switch to Method B (Scavenger Resin) or adjust pH to be selectively acidic (e.g., use pH 5 buffer if product pKa is < 4).
Resin didn't remove the impurity. Reaction time too short or steric hindrance.Increase time to 16h. Heat to 40°C. Ensure resin is not old (isocyanates hydrolyze over time).
"Ghost" peak in LCMS. 1-Ethylpiperazine sticking to the column.[1]Run a blank injection with 0.1% Formic Acid to clean the LC column between runs.

References

  • PubChem. 1-Ethylpiperazine Compound Summary. National Library of Medicine. [Link]

  • Biotage. Strategies for Work-up and Purification: Scavenger Resins.[1] [Link] (General reference for PS-NCO applications).[1]

  • University of Rochester. Not Voodoo X: Workup Tips - Removing Amines. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Characteristic Peaks of Thiophene Methylene Bridge Protons

For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry, the precise characterization of molecular structures is paramount. Among the arsenal of analytical techniques, ¹...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, the precise characterization of molecular structures is paramount. Among the arsenal of analytical techniques, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide detailed information about the electronic environment of protons within a molecule. This guide offers an in-depth comparative analysis of the ¹H NMR characteristic chemical shifts of methylene bridge protons (–CH₂–) directly attached to a thiophene ring. By juxtaposing this data with that of analogous furan and pyrrole systems, we aim to provide a valuable resource for structural elucidation and the prediction of chemical shifts in novel compounds.

The Thiophene Methylene Proton: A Diagnostic Signal

The protons of a methylene group attached to a thiophene ring, often referred to as thenylic protons, exhibit characteristic chemical shifts in the ¹H NMR spectrum. Their position is a sensitive probe of the electronic properties of the thiophene ring and the nature of the substituent attached to the methylene group itself. Understanding these shifts is crucial for confirming the successful synthesis of thiophene-containing molecules and for differentiating between isomers.

Generally, the chemical shift of thenylic protons is influenced by a combination of factors, including:

  • The position of attachment to the thiophene ring: Methylene protons at the 2-position (α-position) are typically deshielded and appear at a lower field (higher ppm) compared to those at the 3-position (β-position). This is attributed to the greater influence of the sulfur atom's inductive effect and the anisotropic effect of the ring current at the α-position.

  • The nature of the substituent on the methylene bridge: Electron-withdrawing groups (e.g., -Cl, -Br, -OAc) attached to the methylene group will deshield the protons, causing a downfield shift. Conversely, electron-donating groups will cause an upfield shift.

  • Substituents on the thiophene ring: Electron-donating groups on the thiophene ring increase the electron density, leading to a slight shielding (upfield shift) of the thenylic protons. In contrast, electron-withdrawing groups decrease the electron density, resulting in deshielding (downfield shift).

Comparative Analysis: Thiophene vs. Furan and Pyrrole

To provide a comprehensive understanding, we will compare the chemical shifts of methylene bridge protons in thiophene derivatives with their furan (furfuryl) and pyrrole (pyrrolylmethyl) counterparts. The primary difference between these heterocyclic systems lies in the heteroatom (S, O, and N), which significantly influences the aromaticity and electronic properties of the ring.

The generally accepted order of aromaticity is thiophene > pyrrole > furan[1]. This trend, along with the electronegativity of the heteroatom, plays a crucial role in determining the chemical shift of the adjacent methylene protons.

Key Factors Influencing Chemical Shift Differences:
  • Ring Current Effect: Aromatic rings, when placed in a magnetic field, induce a ring current that generates a secondary magnetic field. This field deshields protons on the exterior of the ring[2]. Studies suggest that the ring currents in furan, pyrrole, and thiophene are substantial, contributing significantly to the chemical shifts of both ring and exocyclic protons[3][4]. The stronger aromaticity of thiophene leads to a more significant ring current effect compared to furan.

  • Electronegativity of the Heteroatom: The electronegativity of the heteroatom (O > N > S) influences the electron density of the ring. The highly electronegative oxygen in furan withdraws electron density, leading to a general deshielding of the ring and attached protons compared to thiophene and pyrrole.

The interplay of these effects results in a predictable trend in the chemical shifts of the methylene bridge protons.

Data-Driven Comparison of Methylene Bridge Proton Chemical Shifts

The following tables summarize the ¹H NMR chemical shifts (in ppm) of methylene bridge protons in various thiophene, furan, and pyrrole derivatives, recorded in CDCl₃ unless otherwise specified.

Table 1: Comparison of Methylene Protons in 2-Substituted Heterocycles

Compound-CH₂-XX = OHX = ClX = BrX = OAc
Thiophene Thiophen-2-yl4.784.854.725.25
Furan Furan-2-yl4.544.654.505.08
Pyrrole Pyrrol-1-yl5.39--5.85
Pyrrol-2-yl4.55--5.05

Table 2: Comparison of Methylene Protons in 3-Substituted Heterocycles

Compound-CH₂-XX = OH
Thiophene Thiophen-3-yl4.73
Furan Furan-3-yl4.49
Pyrrole Pyrrol-3-yl4.50

Data compiled from various sources. Note that chemical shifts can vary slightly depending on the solvent, concentration, and temperature.

From the data, a general trend emerges: for analogous compounds, the chemical shift of the methylene bridge protons often follows the order: Pyrrole (N-substituted) > Thiophene > Furan ≈ Pyrrole (C-substituted) . The significant downfield shift for the N-substituted pyrrole is due to the direct attachment to the electron-withdrawing nitrogen atom. When attached to a carbon atom of the ring, the chemical shifts are more comparable to those of the furan and thiophene analogues.

The Impact of Substituents on the Thiophene Ring

Substituents on the thiophene ring can fine-tune the chemical shift of the thenylic methylene protons. Electron-donating groups (EDGs) like alkyl groups will generally cause a slight upfield shift, while electron-withdrawing groups (EWGs) like nitro or carbonyl groups will cause a downfield shift.

Table 3: Effect of Substituents on the Chemical Shift of 2-Thenyl Methylene Protons

Substituent at 5-positionCompound-CH₂-OH Chemical Shift (ppm)
-H(Thiophen-2-yl)methanol4.78
-CH₃(5-Methylthiophen-2-yl)methanol4.70
-Cl(5-Chlorothiophen-2-yl)methanol4.75
-NO₂(5-Nitrothiophen-2-yl)methanol4.98

This data clearly illustrates that EWGs at the 5-position deshield the methylene protons at the 2-position, while EDGs have a slight shielding effect.

Experimental Protocols

Accurate and reproducible ¹H NMR data is contingent upon meticulous sample preparation and instrument setup.

Standard ¹H NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the solid sample into a clean, dry vial. For liquid samples, use one to two drops.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) to the vial. The choice of solvent is critical as it can influence chemical shifts.

  • Dissolution: Gently swirl or vortex the vial to completely dissolve the sample. If particulates are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, typically tetramethylsilane (TMS), can be added (final concentration of ~0.05%). Many modern deuterated solvents are supplied with TMS already added.

  • Transfer to NMR Tube: Carefully transfer the solution to the NMR tube.

  • Capping and Labeling: Cap the NMR tube and label it clearly.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample dissolve 2. Dissolve in Deuterated Solvent weigh->dissolve filter 3. Filter (if necessary) dissolve->filter transfer 4. Transfer to NMR Tube filter->transfer insert 5. Insert into Spectrometer transfer->insert lock 6. Lock & Shim insert->lock acquire 7. Acquire Spectrum lock->acquire ft 8. Fourier Transform acquire->ft phase 9. Phase Correction ft->phase reference 10. Reference to Standard phase->reference

Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.

Conclusion

The ¹H NMR chemical shift of thiophene methylene bridge protons provides a wealth of structural information. By understanding the interplay of ring aromaticity, heteroatom electronegativity, and substituent effects, researchers can confidently assign these characteristic peaks. The comparative data presented in this guide for thiophene, furan, and pyrrole systems offers a robust framework for the structural elucidation of a wide range of heterocyclic compounds, aiding in the advancement of drug discovery and materials science.

References

  • PubChem. (n.d.). 2-Thiophenemethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Abraham, R. J., & Siverns, T. M. (1972). Ring currents in furan, pyrrole and thiophene. Tetrahedron, 28(11), 3015-3024.
  • Abraham, R. J., & Thomas, W. A. (1964). The proton magnetic resonance spectra of heterocyclic compounds—I: Furan, thiophene, and their methyl derivatives. Journal of the Chemical Society B: Physical Organic, 127-133.
  • PubChem. (n.d.). 1H-Pyrrole-1-methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Thiophene-3-methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharma Guideline. (n.d.). Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Retrieved from [Link]

  • ChemicalBook. (n.d.). 2-Thenyl chloride.
  • ChemicalBook. (n.d.). 2-Thenyl bromide.
  • Sigma-Aldrich. (n.d.). 2-Thenyl acetate.
  • Sigma-Aldrich. (n.d.). Furfuryl chloride.
  • LibreTexts Chemistry. (2023). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

Sources

Comparative

Mass Spectrometry Fragmentation Pattern of Bromothiophene Piperazines: A Technical Comparison Guide

Executive Summary The structural characterization of Bromothiophene Piperazines —often encountered as synthetic intermediates in medicinal chemistry or as emerging designer drugs (New Psychoactive Substances)—presents a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural characterization of Bromothiophene Piperazines —often encountered as synthetic intermediates in medicinal chemistry or as emerging designer drugs (New Psychoactive Substances)—presents a unique analytical challenge. Unlike their phenyl-substituted counterparts (e.g., mCPP, TFMPP), thiophene derivatives introduce sulfur-mediated fragmentation pathways and distinct isotopic signatures.

This guide provides an in-depth technical comparison of the Mass Spectrometry (MS) fragmentation patterns of bromothiophene piperazines against their Chlorinated and Non-halogenated analogs. We prioritize Electron Ionization (EI) at 70 eV, the gold standard for library matching in forensic and analytical labs.

Part 1: The Isotopic Signature (The Bromine Advantage)

The most immediate diagnostic feature of bromothiophene piperazines is the isotopic abundance ratio. In complex biological matrices or impure synthetic mixtures, this signature provides higher identification confidence than retention time alone.

Comparative Isotopic Performance
FeatureBromothiophene Piperazines Chlorophenyl Piperazines (e.g., mCPP) Unsubstituted Thienyl Piperazines
Isotope Pattern 1:1 Doublet (

Br :

Br)
3:1 Doublet (

Cl :

Cl)
Single Peak (M+)
Mass Defect Negative mass defect contribution from BrLower mass defect contributionStandard organic mass defect
Identification Reliability High (Distinct "picket fence" pattern)Medium (Common in solvents/contaminants)Low (Requires high-res MS for confirmation)

Expert Insight: When analyzing an unknown peak, immediately zoom into the molecular ion (


). If you observe two peaks of nearly equal intensity separated by 2 Da, the presence of a single bromine atom is confirmed. This eliminates 90% of common biological interferences.

Part 2: Fragmentation Pathways & Mechanism

The fragmentation of 1-(5-bromo-2-thienyl)piperazine is governed by the competition between the basic nitrogen atoms of the piperazine ring and the aromatic thiophene system for charge retention.

Primary Cleavage Mechanisms
  • Piperazine Ring Cleavage (The "Fingerprint"): The ionization usually occurs at the tertiary nitrogen (N1). This triggers an

    
    -cleavage followed by a hydrogen rearrangement or Retro-Diels-Alder (RDA) mechanism.
    
    • Diagnostic Ion: m/z 56 (

      
      ). This is the base peak or a major ion in almost all piperazine derivatives.
      
    • Mechanism: Ring opening leads to the expulsion of an imine neutral species.

  • C-N Bond Cleavage: Homolytic cleavage of the bond connecting the thiophene ring to the piperazine nitrogen.

    • Diagnostic Ion: m/z 175/177 (Bromothiophene cation).

    • Observation: This peak retains the 1:1 bromine signature, confirming the halogen is on the aromatic ring, not the piperazine tail.

  • Sulfur-Mediated Fragmentation: Unlike phenyl analogs, the thiophene ring can undergo ring opening or sulfur extrusion (

    
     or 
    
    
    
    ), though this is less common than the dominant piperazine fragmentation.
Visualization: Fragmentation Pathway (DOT)

FragmentationPathway Parent Molecular Ion (M+) [Bromothienyl-Piperazine]+. AlphaCleavage α-Cleavage Intermediate Parent->AlphaCleavage Ionization at N ThienylCation Bromothienyl Cation (m/z 175/177) Parent->ThienylCation C-N Bond Homolysis LossBr [M - Br]+ Fragment Parent->LossBr Heterolytic Cleavage Immonium Immonium Ion (m/z 56) AlphaCleavage->Immonium RDA / Ring Collapse

Figure 1: Proposed EI-MS fragmentation pathway for bromothiophene piperazines. The competition between piperazine ring collapse (Red) and substituent cleavage (Yellow) defines the spectrum.

Part 3: Positional Isomer Differentiation

A critical challenge is distinguishing between 2-thienyl and 3-thienyl isomers. While their mass spectra are qualitatively similar, the relative abundance of specific ions varies due to the "Ortho Effect" (proximity of the sulfur atom to the piperazine nitrogen).

Differentiation Protocol
Ion Fragment2-Thienyl Isomer 3-Thienyl Isomer Mechanism

Higher IntensityLower IntensityResonance stabilization involving Sulfur is more effective at the C2 position.
m/z 85 PresentWeak/AbsentThiophene ring fragment specific to 2-substitution.
m/z 56 Base Peak (100%)Base Peak (100%)Common piperazine core (cannot distinguish).

Self-Validating Check: If the spectrum shows a significant


 peak alongside the bromine doublet, it suggests the 2-thienyl isomer due to the stabilization of the resulting cation by the adjacent sulfur atom.

Part 4: Experimental Protocol (GC-MS)

To ensure reproducible fragmentation patterns for library matching, the following protocol is recommended.

Sample Preparation
  • Solvent: Methanol or Ethyl Acetate (HPLC Grade). Avoid chlorinated solvents to prevent isotopic interference.

  • Concentration: 0.1 mg/mL. High concentrations can cause self-chemical ionization (increasing

    
    ), distorting the bromine ratio.
    
Instrument Parameters (Standardized)
  • Ionization: Electron Impact (EI).[1]

  • Energy: 70 eV (Standard). Note: Lowering energy to 20 eV enhances the Molecular Ion but suppresses the diagnostic m/z 56 fragment.

  • Source Temp: 230°C.

  • Transfer Line: 280°C.

Workflow Visualization

Workflow Start Sample: Unknown White Powder Prep Dilute to 0.1 mg/mL in MeOH Start->Prep GC GC Separation (Rxi-5Sil MS Column) Prep->GC MS MS Detection (70 eV) GC->MS Decision Check M+ Region MS->Decision Br_Path 1:1 Doublet Found (Brominated) Decision->Br_Path Δ2 Da, Equal Height Cl_Path 3:1 Doublet Found (Chlorinated) Decision->Cl_Path Δ2 Da, 3:1 Ratio No_Halo Single Peak (Non-Halogenated) Decision->No_Halo No Isotope Pattern

Figure 2: Analytical workflow for classifying unknown piperazine derivatives based on isotopic signatures.

Part 5: Reference Data Table

The following table summarizes the key diagnostic ions for a generic 1-(5-bromo-2-thienyl)piperazine (MW ≈ 247/249).

m/z ValueIon IdentityRelative Abundance (%)Notes
246 / 248

(Molecular Ion)
20 - 40%Distinct 1:1 doublet.
203 / 205

10 - 15%Partial piperazine ring loss.
175 / 177

25 - 50%Diagnostic: Bromothienyl cation. Retains Br pattern.
167

< 5%Loss of bromine radical.
96 / 97

10 - 20%Thienyl-methyl cation (rearrangement).
56

100% (Base Peak) Piperazine immonium ion.

References

  • Zhu, N., et al. (2021).[2] Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.

    • Cited for: General fragmentation mechanisms of the piperazine ring (m/z 56 formation).[2][3][4]

  • Abdel-Hay, K. M., et al. (2015). Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS. Forensic Science International.

    • Cited for: Regioisomer differentiation strategies in piperazine deriv
  • Fiveable. (2023). Key Mass Spectrometry Fragmentation Patterns.

    • Cited for: Halogen isotopic abundance ratios (Bromine 1:1 vs Chlorine 3:1).[5]

  • ChemGuide. (2023). Fragmentation Patterns in Mass Spectra.

    • Cited for: Fundamental principles of cleavage and ion stability in organic MS.

Sources

Validation

A Comparative Guide to the Reactivity of 5-Bromothiophene and 5-Chlorothiophene in Piperazine Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals Executive Summary When selecting a starting material for the synthesis of 5-(piperazin-1-yl)thiophene derivatives, a critical decision lies between using 5-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

When selecting a starting material for the synthesis of 5-(piperazin-1-yl)thiophene derivatives, a critical decision lies between using 5-bromothiophene or 5-chlorothiophene. This guide establishes that the choice of halogen is not arbitrary but is dictated by the intended reaction mechanism. For the overwhelmingly more common and versatile palladium-catalyzed Buchwald-Hartwig amination, 5-bromothiophene is the demonstrably superior substrate , exhibiting faster reaction kinetics and enabling milder conditions due to the lower carbon-halogen bond strength. Conversely, in the context of classical nucleophilic aromatic substitution (SNAr), 5-chlorothiophene would be expected to show higher reactivity , a consequence of chlorine's greater electronegativity which enhances the electrophilicity of the thiophene ring. However, the SNAr pathway is often impractical for electron-rich heterocycles like thiophene unless the ring is activated by potent electron-withdrawing groups. Therefore, for most practical applications in pharmaceutical and materials science, 5-bromothiophene represents the more efficient and reliable choice for coupling with piperazines.

Introduction: The Strategic Importance of Thiophene-Piperazine Scaffolds

The thiophene-piperazine motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide array of biological targets. The piperazine ring often serves as a versatile linker or a basic center to improve pharmacokinetic properties, while the thiophene ring acts as a stable, bioisosteric replacement for a phenyl group. The efficient construction of the critical C-N bond between these two moieties is therefore of paramount importance. This guide provides a detailed comparison of two common precursors, 5-bromothiophene and 5-chlorothiophene, grounding the analysis in mechanistic principles and providing actionable protocols for laboratory application.

Mechanistic Dichotomy: Understanding the Reaction Pathways

The coupling of a halothiophene with piperazine can proceed through two distinct mechanistic pathways: the modern, palladium-catalyzed Buchwald-Hartwig amination, and the classical, uncatalyzed Nucleophilic Aromatic Substitution (SNAr). The relative reactivity of the bromo- and chloro-substrates is inverted between these two pathways.

Pathway A: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become the gold standard for forming aryl-amine bonds due to its broad substrate scope and functional group tolerance.[1][2] The reaction proceeds via a catalytic cycle involving a palladium complex.

Mechanism: The generally accepted mechanism involves three key steps:

  • Oxidative Addition: A Pd(0) catalyst inserts into the carbon-halogen (C-X) bond of the halothiophene. This is often the rate-determining step of the entire cycle.

  • Amine Coordination and Deprotonation: The piperazine coordinates to the resulting Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The desired 5-(piperazin-1-yl)thiophene product is eliminated from the palladium center, regenerating the Pd(0) catalyst.[1]

The reactivity order for the critical oxidative addition step is dictated by the carbon-halogen bond dissociation energy: C-I > C-Br > C-Cl > C-F .[3] The weaker C-Br bond is cleaved more readily by the palladium catalyst than the stronger C-Cl bond, leading to a faster overall reaction rate.

Buchwald-Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Rate-Determining) Pd(0)L2->Oxidative_Addition 5-Halothiophene Pd(II)_Complex Thienyl-Pd(II)-X(L2) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination + Piperazine - Base-H+X- Pd_Amido_Complex Thienyl-Pd(II)-Piperazinyl(L2) Amine_Coordination->Pd_Amido_Complex Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product 5-(Piperazin-1-yl)thiophene Reductive_Elimination->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Pathway B: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a two-step process that typically requires an electron-deficient aromatic or heteroaromatic ring.[4][5]

Mechanism:

  • Nucleophilic Attack: The nucleophile (piperazine) attacks the carbon atom bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically rate-determining as it temporarily disrupts the aromaticity of the thiophene ring.[4]

  • Leaving Group Elimination: The halide leaving group is expelled, restoring the aromaticity of the ring and forming the final product.

In this mechanism, the reactivity is governed not by the C-X bond strength, but by the ability of the halogen to stabilize the negative charge in the Meisenheimer complex through its inductive electron-withdrawing effect. Since this is the rate-limiting step, a more electronegative halogen increases the electrophilicity of the ipso-carbon, accelerating the nucleophilic attack. The established reactivity order is therefore F > Cl > Br > I .[4]

SNAr_Mechanism Reactants 5-Halothiophene + Piperazine TS1 Transition State 1 Reactants->TS1 Nucleophilic Attack (Rate-Determining) Meisenheimer Meisenheimer Complex Anionic Intermediate TS1->Meisenheimer TS2 Transition State 2 Meisenheimer->TS2 Leaving Group Expulsion Products 5-(Piperazin-1-yl)thiophene + X⁻ TS2->Products

Caption: Mechanism for Nucleophilic Aromatic Substitution (SNAr).

Quantitative Comparison of Reactivity

While direct kinetic data for the piperazine coupling of 5-bromothiophene and 5-chlorothiophene in a single study is scarce, a robust comparison can be established from well-understood chemical principles and data from analogous systems.

Buchwald-Hartwig Amination: 5-Bromothiophene Prevails

In palladium-catalyzed couplings, 5-bromothiophene is unequivocally the more reactive substrate. This is consistent with extensive literature showing that aryl bromides are significantly more reactive than aryl chlorides, requiring lower catalyst loadings, lower temperatures, and shorter reaction times.[3][6]

Parameter5-Bromothiophene5-ChlorothiopheneRationale
Relative Rate FasterSlowerWeaker C-Br bond facilitates the rate-determining oxidative addition step.
Typical Temperature 80 - 100 °C100 - 120 °CHigher activation energy is required to cleave the stronger C-Cl bond.
Catalyst Loading Lower (e.g., 1-2 mol%)Higher (e.g., 2-5 mol%)More challenging substrates often require a higher catalyst concentration.
Ligand Choice Standard phosphine ligands (e.g., XPhos, RuPhos) are effective.Often requires more specialized, electron-rich, and bulky ligands (e.g., BrettPhos) to promote oxidative addition.
Side Reactions Lower propensity for hydrodehalogenation at optimal temperatures.Increased risk of hydrodehalogenation (reduction of C-Cl to C-H) at the higher required temperatures.[7]
Nucleophilic Aromatic Substitution (SNAr): A Conditional Advantage for 5-Chlorothiophene

The SNAr pathway is generally disfavored for unactivated thiophenes due to the ring's inherent electron-rich nature. However, if the reaction were forced or if the thiophene ring were activated with a strong electron-withdrawing group (e.g., a nitro group at the 3- or 5-position), the reactivity trend would reverse.

Parameter5-Bromothiophene (Activated)5-Chlorothiophene (Activated)Rationale
Relative Rate SlowerFasterHigher electronegativity of chlorine makes the ipso-carbon more electrophilic, accelerating the rate-determining nucleophilic attack.[4]
Reaction Conditions Harsher (Higher temperature/pressure)Milder (Lower temperature/pressure)Lower activation energy for the formation of the Meisenheimer complex.

Experimental Protocols and Practical Recommendations

Primary Recommendation: For the synthesis of 5-(piperazin-1-yl)thiophene and its derivatives, the Buchwald-Hartwig amination of 5-bromothiophene is the recommended method . It is more reliable, proceeds under milder conditions, and is more general than the SNAr approach.

Protocol 1: Buchwald-Hartwig Amination of 5-Bromothiophene

This protocol describes the coupling of 5-bromothiophene with N-Boc-piperazine, a common mono-protected variant of piperazine used to prevent double arylation.

Materials:

  • 5-Bromothiophene (1.0 mmol, 1.0 equiv)

  • N-Boc-piperazine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.048 mmol, 4.8 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, XPhos, NaOtBu, and N-Boc-piperazine.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the anhydrous, degassed toluene via syringe, followed by the 5-bromothiophene.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-Boc-5-(piperazin-1-yl)thiophene.

Protocol 2: Workflow for a Comparative Kinetic Study

To experimentally validate the superior reactivity of 5-bromothiophene, a parallel kinetic study can be performed.

Kinetic_Study_Workflow cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Monitoring & Analysis cluster_3 Data Processing R1 Reaction A: 5-Bromothiophene + Piperazine Conditions Identical Conditions: - Same Catalyst System - Same Base, Solvent - Same Temperature (e.g., 100°C) - Same Concentrations R2 Reaction B: 5-Chlorothiophene + Piperazine Sampling Take Aliquots at Time Intervals (t=0, 15, 30, 60... min) Conditions->Sampling Quench Quench with Internal Standard Sampling->Quench Analysis Analyze by GC-MS or LC-MS Quench->Analysis Plotting Plot [Substrate] vs. Time Analysis->Plotting Rate_Calc Calculate Initial Reaction Rates (k_bromo vs. k_chloro) Plotting->Rate_Calc

Caption: Workflow for a comparative kinetic study.

Conclusion

The choice between 5-bromothiophene and 5-chlorothiophene for piperazine coupling is fundamentally a choice of reaction mechanism. For the highly efficient and broadly applicable palladium-catalyzed Buchwald-Hartwig amination, 5-bromothiophene is the superior substrate due to the greater lability of the C-Br bond in the rate-determining oxidative addition step. This translates to faster reactions, milder conditions, and often higher yields. While 5-chlorothiophene is predicted to be more reactive under SNAr conditions, this pathway is rarely practical for unactivated thiophenes. Therefore, for drug development professionals and synthetic chemists aiming for an efficient and scalable synthesis of thiophene-piperazine derivatives, 5-bromothiophene is the recommended starting material.

References

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Kwan, E. E., et al. (2018). Concerted nucleophilic aromatic substitutions.
  • ResearchGate. (2025). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • MDPI. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • Sánchez, M., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 888635.
  • Jensen, K. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark.
  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Royal Society of Chemistry. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(1), 416-423.
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

  • ResearchGate. (2025). Rate-Determining Factors in Nucleophilic Aromatic Substitution Reactions. [Link]

  • Baran, P. (n.d.). Haloselectivity of Heterocycles. Baran Lab, Scripps Research.
  • SciSpace. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophen. [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • Zenodo. (n.d.). Aromatic Nucleophilic Substitution Reaction. Part-1. Rates of SNs Reaction of 3-Nitro-4-Chloro Benzaldehyde with Sodium Phenoxid.
  • ResearchGate. (2025). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1981). Linear free energy ortho-correlations in the thiophene series. Part 12. The kinetics of piperidinodebromination of some 2-bromo-3-X-4-methyl-5-nitrothiophenes in methanol.
  • National Center for Biotechnology Information. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands.

Sources

Comparative

HPLC Retention Time Standards for Thiophene-Piperazine Impurities: A Comparative Guide

Executive Summary The analysis of thiophene-piperazine derivatives (e.g., Olanzapine, Clopidogrel-like intermediates) presents a classic chromatographic paradox: the thiophene moiety is hydrophobic and prone to oxidation...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of thiophene-piperazine derivatives (e.g., Olanzapine, Clopidogrel-like intermediates) presents a classic chromatographic paradox: the thiophene moiety is hydrophobic and prone to oxidation, while the piperazine ring is highly basic (


) and prone to severe silanol tailing.

Standard C18 methods often rely on aggressive ion-pairing agents (e.g., Sodium Dodecyl Sulfate - SDS) to mask silanols, rendering methods incompatible with LC-MS. This guide objectively compares the traditional Ion-Pairing C8/C18 approach against a modern Phenyl-Hexyl stationary phase, demonstrating how


 interactions can offer superior selectivity for oxidative impurities without the need for non-volatile additives.

The Chemical Challenge

To control retention time (RT) standards, one must understand the interaction mechanism.

  • The Piperazine Problem: At typical acidic pH (2-3), the piperazine nitrogen is protonated (

    
    ). On traditional silica, this cation interacts with ionized silanols (
    
    
    
    ), causing asymptotic peak tailing and shifting retention times based on column age.
  • The Thiophene Factor: Thiophene is electron-rich. While hydrophobic, its aromaticity allows for specific interactions that alkyl (C18) phases cannot exploit.

Method Development Decision Tree

The following workflow illustrates the logic for selecting the correct stationary phase based on detection requirements.

MethodSelection Start Start: Thiophene-Piperazine Sample DecisionMS Is LC-MS Compatibility Required? Start->DecisionMS NoMS No (UV Only) DecisionMS->NoMS Legacy QC YesMS Yes (LC-MS/UV) DecisionMS->YesMS R&D / Impurity ID MethodA Method A: Ion-Pairing (C8/C18 + SDS/Phosphate) NoMS->MethodA ResultA Result: High Peak Capacity, Non-Volatile, Long Equilibration MethodA->ResultA Screening Selectivity Screening YesMS->Screening MethodB Method B: High pH C18 (Hybrid Silica + NH4OH pH 10) Screening->MethodB For Basic Selectivity MethodC Method C: Phenyl-Hexyl (Acidic pH + Pi-Pi Interaction) Screening->MethodC For Aromatic/Oxidation Impurities

Figure 1: Decision matrix for selecting stationary phases based on detection needs and impurity profile.

Comparative Study: C18 vs. Phenyl-Hexyl[1][2][3]

This section compares two distinct protocols. Protocol A is the "Gold Standard" based on USP monographs (e.g., Olanzapine), utilizing ion-pairing. Protocol B is the "Alternative" using Phenyl-Hexyl chemistry for orthogonal selectivity.

Experimental Protocols
Protocol A: The Traditional Ion-Pairing (USP-Style)

Best for: Routine QC where MS compatibility is not required.

  • Column: L7 (C8 or C18) End-capped,

    
     mm, 5 µm.
    
  • Mobile Phase:

    • Buffer: 50 mM Phosphate Buffer (pH 2.5) + 0.2% Sodium Dodecyl Sulfate (SDS).

    • Organic: Acetonitrile (ACN).[1]

    • Ratio: 50:50 (Isocratic) or Gradient.

  • Flow Rate: 1.5 mL/min.[2][3][4]

  • Mechanism: SDS forms a neutral ion-pair with the protonated piperazine, allowing it to retain on the C18 chain like a neutral molecule.

Protocol B: The Modern Phenyl-Hexyl (LC-MS Compatible)

Best for: Separating oxidative impurities (N-oxides vs. S-oxides) and LC-MS.

  • Column: Phenyl-Hexyl (e.g., CSH Phenyl-Hexyl or Biphenyl),

    
     mm, 1.7 µm or 2.5 µm.
    
  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Formate (pH 3.5).

    • Solvent B: Methanol (MeOH). Note: MeOH is preferred over ACN to enhance

      
       interactions.
      
  • Gradient: 10% B to 90% B over 10 minutes.

  • Mechanism: The phenyl ring in the stationary phase engages in

    
     stacking with the thiophene ring. Impurities with disrupted aromaticity (e.g., oxidized thiophene) elute significantly earlier.
    

Retention Time Standards & Data Analysis

The following data illustrates the Relative Retention Time (RRT) shifts observed when switching from C18 to Phenyl-Hexyl. Note how the selectivity changes for the oxidative impurities.

Table 1: Comparative RRT Profile (Reference Peak: Parent Drug = 1.00)

Impurity TypeChemical ChangeRRT (C18 + SDS)RRT (Phenyl-Hexyl)Selectivity Insight
Parent Drug Thiophene-Piperazine1.00 1.00 Reference
Impurity A Piperazine N-Oxide0.450.30Highly polar; elutes early on both, but Phenyl-Hexyl resolves it faster due to lack of ion-pairing.
Impurity B Thiophene S-Oxide0.920.85 Critical Pair. On C18, this often co-elutes with the parent. On Phenyl-Hexyl, the loss of aromaticity reduces retention significantly, improving resolution (

).
Impurity C Des-methyl (Piperazine)0.950.96Minimal change. Selectivity is driven by hydrophobicity (methyl group loss), which affects both columns similarly.
Impurity D Lactam Derivative1.151.35The lactam ring increases planarity/aromatic resonance, increasing retention on Phenyl-Hexyl via stronger

overlap.
Mechanism of Separation

The diagram below explains why the Phenyl-Hexyl column provides different selectivity for the Thiophene S-Oxide impurity compared to C18.

InteractionMechanism cluster_C18 C18 Stationary Phase cluster_Phenyl Phenyl-Hexyl Stationary Phase Analyte Thiophene Ring C18Ligand Alkyl Chain (C18) Analyte->C18Ligand PhenylLigand Phenyl Ring Ligand Analyte->PhenylLigand Interaction1 Hydrophobic Interaction Only C18Ligand->Interaction1 Interaction2 Hydrophobic + Pi-Pi Stacking PhenylLigand->Interaction2

Figure 2: Mechanistic difference between C18 (Van der Waals only) and Phenyl-Hexyl (Van der Waals + Pi-Pi).

Critical Recommendations

Mobile Phase Modifier Selection
  • For Phenyl-Hexyl: Use Methanol instead of Acetonitrile. Acetonitrile contains

    
    -electrons (triple bond) which can compete with the analyte for the stationary phase 
    
    
    
    -systems, effectively "muting" the unique selectivity of the column.
  • For C18: If you must use C18 without SDS (for MS), use a High pH (pH 10) buffer (e.g., Ammonium Bicarbonate) with a Hybrid-Silica C18 (e.g., Waters XBridge or Agilent Gemini). This neutralizes the piperazine (

    
     neutral at pH 10), improving retention and peak shape.
    
System Suitability Criteria (Self-Validating)

To ensure the method is performing correctly, establish the following criteria:

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the parent peak. If
    
    
    , silanol activity is too high (check column age or buffer pH).
  • Resolution (

    
    ):  For the critical pair (Parent vs. S-Oxide), 
    
    
    
    must be
    
    
    . If resolution drops on Phenyl-Hexyl, it indicates methanol evaporation or contamination of the organic phase.

References

  • United States Pharmacopeia (USP). Olanzapine Monograph: Organic Impurities. USP-NF. (Standard ion-pairing method reference).

  • Waters Corporation. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? (Explanation of selectivity mechanisms).

  • Journal of Chromatography A. Comparative assessment of C18 and phenyl-hexyl column for separation of active pharmaceutical ingredient and impurities. (Validation of orthogonal selectivity).

  • PubChem. Olanzapine Compound Summary (Structure and pKa data).

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 1-[(5-Bromothiophen-2-yl)methyl]-4-ethylpiperazine

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of a chemical's lifecycle, particularly its disposal, is a critical component of laboratory safety and e...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of a chemical's lifecycle, particularly its disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the proper disposal of 1-[(5-Bromothiophen-2-yl)methyl]-4-ethylpiperazine, a novel research compound. The procedures outlined here are grounded in an understanding of the molecule's constituent chemical moieties and align with established regulatory standards for hazardous waste management.

Hazard Identification & Risk Assessment: Understanding the Molecule

The molecule can be deconstructed into three key structural motifs, each with known hazard profiles:

Structural ComponentAssociated ClassPotential Hazards
5-Bromothiophene Halogenated HeterocycleIrritant; Harmful by ingestion, inhalation, and skin absorption; Environmental persistence.[1][2][3]
Ethylpiperazine Amine / HeterocycleCorrosive (causes skin burns and eye damage); Harmful if inhaled; Potential for systemic toxic effects.[4][5][6]
Overall Compound Halogenated Organic AmineClassified as Hazardous Chemical Waste ; Likely toxic, corrosive, and requires specific disposal as halogenated waste to prevent formation of toxic byproducts (e.g., dioxins) during incineration.[7][8]

This analysis dictates that 1-[(5-Bromothiophen-2-yl)methyl]-4-ethylpiperazine must be treated as a halogenated, corrosive, and toxic chemical waste . It cannot be disposed of via standard trash or sanitary sewer systems.[9]

Pre-Disposal Safety Protocols: Preparation is Paramount

Before handling the chemical for disposal, ensure the following control measures are in place to minimize exposure risk.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling the pure compound, solutions, or contaminated materials.[10]

  • Hand Protection: Wear nitrile gloves (double-gloving is recommended). Ensure gloves are compatible with halogenated organic compounds.

  • Eye Protection: Chemical safety goggles are required at a minimum. For transfers involving larger quantities or risk of splashing, a full face shield should be worn over the goggles.[11]

  • Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.

  • Respiratory Protection: All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[10][12]

Engineering Controls & Emergency Preparedness
  • Ventilation: All disposal-related activities must be performed inside a properly functioning chemical fume hood.[10]

  • Emergency Access: Ensure an eyewash station and safety shower are unobstructed and have been recently tested.

  • Spill Kit: A chemical spill kit containing absorbent materials suitable for organic solvents (e.g., vermiculite, dry sand), neutralization agents, and waste bags must be readily accessible.[13][14]

Step-by-Step Disposal Procedure

The guiding principle for disposal is containment and proper segregation. Chemical waste must be managed from "cradle-to-grave" in accordance with regulations like the Resource Conservation and Recovery Act (RCRA) enforced by the EPA.

Waste Segregation: The Critical First Step

This compound must be disposed of into a designated "Halogenated Organic Waste" container.[7]

  • Rationale: Halogenated wastes require high-temperature incineration under specific conditions to ensure complete destruction and prevent the formation of highly toxic and persistent pollutants like dioxins and furans.[8] Mixing this waste with non-halogenated streams contaminates the entire container, leading to complex and costly disposal processes.

Protocol for Disposing of Unused Compound (Solid)
  • Work Area: Perform all steps within a chemical fume hood.

  • Container: Obtain a designated hazardous waste container that is clean, dry, and compatible with the chemical. A high-density polyethylene (HDPE) or glass container is appropriate.

  • Transfer: Carefully transfer the solid 1-[(5-Bromothiophen-2-yl)methyl]-4-ethylpiperazine from its original vial into the waste container using a dedicated spatula.

  • Decontamination: Rinse the original vial and spatula three times with a minimal amount of a suitable solvent (e.g., ethanol or acetone). Pour the rinsate directly into the same halogenated waste container.

  • Seal: Securely close the waste container. Do not leave a funnel in the opening.[15]

Protocol for Disposing of Contaminated Labware and Debris
  • Solid Waste: Items such as used gloves, weigh boats, and absorbent paper contaminated with the compound should be collected in a sealed, heavy-duty plastic bag.

  • Labeling: Clearly label the bag as "Hazardous Waste - Solid Debris contaminated with 1-[(5-Bromothiophen-2-yl)methyl]-4-ethylpiperazine."

  • Liquid Waste: Solvents used for cleaning glassware, mother liquors, and reaction mixtures containing the compound must be collected in the designated "Halogenated Organic Waste" liquid container.

  • Sharps: Contaminated needles or sharp-edged tools must be placed in a designated sharps container for hazardous chemical waste.

Hazardous Waste Labeling

Proper labeling is a legal requirement and essential for safety.[9][15] The waste container must be labeled with a hazardous waste tag immediately upon the first addition of waste. The label must include:

  • The words "Hazardous Waste" .

  • The full, unabbreviated chemical name: "1-[(5-Bromothiophen-2-yl)methyl]-4-ethylpiperazine" . For mixtures, list all components and their approximate percentages.

  • The date of waste generation (accumulation start date).

  • The specific hazard characteristics: Toxic, Corrosive .

  • The name and contact information of the principal investigator or laboratory.

Spill Management Protocol

Accidents happen. A clear, pre-defined plan minimizes risk and ensures an effective response.[14][16]

Spill Response Decision Workflow

SpillResponse spill Spill Occurs assess Assess Spill Size & Hazard Is it a Minor Spill? (<100 mL, contained, no immediate respiratory risk) spill->assess minor_spill Minor Spill Procedure assess->minor_spill Yes major_spill Major Spill Procedure assess->major_spill No alert 1. Alert personnel in immediate area ppe 2. Don appropriate PPE (double gloves, goggles, lab coat) alert->ppe contain 3. Contain spill with absorbent material (work from outside in) ppe->contain collect 4. Collect absorbed material with non-sparking tools contain->collect package 5. Package waste in a sealed, labeled container collect->package decon 6. Decontaminate the area package->decon evacuate 1. EVACUATE the area immediately alert_ehs 2. Alert others and activate alarm if necessary evacuate->alert_ehs call_help 3. Call EHS / Emergency Response (Provide chemical name, location, quantity) alert_ehs->call_help no_cleanup 4. DO NOT attempt to clean up call_help->no_cleanup

Caption: Decision workflow for responding to a chemical spill.

Minor Spill Cleanup (<100 mL)
  • Alert & Isolate: Alert personnel in the immediate vicinity and restrict access to the area. Ensure fume hood ventilation is active.[16]

  • PPE: Wear the full PPE described in Section 2.1.

  • Contain: Cover the spill with an inert absorbent material like vermiculite, clay, or dry sand. Work from the outside of the spill inward to prevent spreading.[13][17]

  • Collect: Once fully absorbed, carefully scoop the material using non-sparking tools into a designated hazardous waste bag or container.

  • Decontaminate: Wipe the spill area with a cloth dampened with soapy water. Place the cleaning materials into the same hazardous waste bag.

  • Dispose: Seal and label the container as "Spill Debris containing 1-[(5-Bromothiophen-2-yl)methyl]-4-ethylpiperazine" and manage it as hazardous waste.

Major Spill (>100 mL or Unknown Quantity)
  • Evacuate: Immediately evacuate the laboratory, alerting others as you leave. If the spill is large or involves respiratory distress, activate the fire alarm to initiate a building-wide evacuation.

  • Isolate: Close the laboratory doors behind you to contain the vapors.

  • Call for Help: From a safe location, call your institution's Environmental Health & Safety (EHS) office or emergency response number.

  • Report: Provide the dispatcher with the exact location, the name of the chemical, and the estimated quantity spilled. Do not re-enter the area.

Finalizing Disposal

Once a waste container is 90% full, it must be prepared for collection.

  • Ensure the cap is tightly sealed.

  • Verify the hazardous waste label is complete and legible.

  • Store the container in a designated, secure satellite accumulation area within the lab, ensuring it is segregated from incompatible materials (e.g., acids, oxidizers).[18]

  • Contact your institution's EHS office to schedule a waste pickup.[9][15]

By adhering to these rigorous, procedurally-sound guidelines, you ensure the safe management and disposal of 1-[(5-Bromothiophen-2-yl)methyl]-4-ethylpiperazine, protecting yourself, your colleagues, and the environment.

References

  • Corazza, M., & Zampieron, A. (2011). Current awareness of piperazines: pharmacology and toxicology. PubMed. Available at: [Link]

  • University of Colorado Boulder Environmental Health and Safety. How to Dispose of Chemical Waste. Available at: [Link]

  • XPRESS CHEMS. (2025). Safety First: Best Practices for Handling Research Chemicals. Available at: [Link]

  • Welz, A., & Koba, M. (2019). Piperazine derivatives as dangerous abused compounds. Przeglad Lekarski. Available at: [Link]

  • Apollo Scientific. Chemical Storage in Research Labs: Safety & Compliance. Available at: [Link]

  • New Mexico State University. Chemical Safety in Research and Teaching. Available at: [Link]

  • ERG Environmental. How to Properly Manage Hazardous Waste Under EPA Regulations. Available at: [Link]

  • University of Wisconsin–Madison Environmental Health & Safety. Chemical Storage. Available at: [Link]

  • De Voogt, P., & Sacher, F. (2023). Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community. ACS Publications. Available at: [Link]

  • Columbia University Research. Hazardous Chemical Waste Management Guidelines. Available at: [Link]

  • Staack, R. F. (2001). Piperazine-Derived Designer Drug.... Journal of Analytical Toxicology. Available at: [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Available at: [Link]

  • Unknown. Chemical Emergency Procedures. Available at: [Link]

  • Tetra Tech. (2022). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Available at: [Link]

  • University of Toronto Environmental Health & Safety. Chemical Spill Procedures. Available at: [Link]

  • Welz, A., & Koba, M. (2020). (PDF) Piperazine Derivatives as Dangerous Abused Compounds. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. 1-[4-[(5-Bromothiophen-2-yl)methyl]piperazin-1-yl]ethanone. PubChem. Available at: [Link]

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. Available at: [Link]

  • ChemCERT. (2016). Emergency Chemical Spill Response. Available at: [Link]

  • University of Louisville Department of Environmental Health and Safety. Chemical Spill Response Procedures. Available at: [Link]

  • Haz-Map. 2-Bromothiophene - Hazardous Agents. Available at: [Link]

  • MDPI. (2025). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants. Available at: [Link]

  • National Center for Biotechnology Information. 2-Bromothiophene. PubChem. Available at: [Link]

  • Sciencemadness Wiki. (2025). Proper disposal of chemicals. Available at: [Link]

  • Florida State University Emergency Management. Chemical Spills. Available at: [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Ethylpiperazine. Available at: [Link]

  • Georganics. (2024). 3-(BROMOACETYL)THIOPHENE SAFETY DATA SHEET. Available at: [Link]

  • Kansas State University. Bromine SOP. Available at: [Link]

  • Lithofin. (2022). Trade name : Lithofin MPP. Available at: [Link]

  • Providence College Environmental Health and Safety. Bromine in orgo lab SOP. Available at: [Link]

  • Rutgers University Environmental and Occupational Health & Safety. Bromine. Available at: [Link]

  • National Center for Biotechnology Information. 3-Bromothiophene. PubChem. Available at: [Link]

  • Fisher Scientific. (2024). SAFETY DATA SHEET - 1-Ethylpiperazine. Available at: [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Available at: [Link]

  • Google Patents. US3145084A - Purification of liquid bromine contaminated with organic impurities.
  • Adams, T. B., & Cohen, S. M. (2015). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology. Available at: [Link]

  • Unknown. Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Available at: [Link]

  • Al-Yaari, M. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. Available at: [Link]

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